molecular formula C26H22FNO3 B601593 Atorvastatin Impurity 17 CAS No. 1331869-19-2

Atorvastatin Impurity 17

Katalognummer: B601593
CAS-Nummer: 1331869-19-2
Molekulargewicht: 415.47
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atorvastatin Impurity 17, chemically identified as 5-(4-Fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide ( 666714-64-3), is a high-purity chemical reference standard essential for pharmaceutical research and development . This compound serves as a critical tool for the analytical method development, validation, and quality control (QC) applications required for the commercial production of Atorvastatin and the filing of Abbreviated New Drug Applications (ANDA) . Its primary research value lies in ensuring the safety and quality of pharmaceutical products by helping scientists monitor and control impurity profiles during the drug manufacturing process . Proper storage at refrigerated conditions (2-8°C) is recommended to ensure long-term stability . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17H,1-2H3,(H,28,31)/b23-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOFTHHBESIRLG-GHVJWSGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C(/C1=CC=CC=C1)\C(=O)C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Structural Elucidation of Atorvastatin Impurity 17

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper on the "Enone-Diketone" Analog (CAS 1331869-19-2)[1]

Executive Summary

In the high-stakes landscape of statin process chemistry, the identification of non-pharmacopeial impurities is a critical mandate under ICH Q3A/B guidelines. Atorvastatin Impurity 17 (CAS 1331869-19-2), chemically identified as 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene)-4-methyl-3-oxo-N-phenylpentanamide , represents a specific synthetic challenge.[1][2] Unlike the common oxidative degradation products (e.g., Atorvastatin Epoxy derivatives), Impurity 17 is a process-related condensation byproduct structurally analogous to the key Paal-Knorr intermediate (the "Diketone").[1]

This guide details the end-to-end elucidation workflow, from isolation to mechanistic confirmation, providing a robust protocol for analytical scientists tasked with characterizing this specific unsaturated species.[1]

Part 1: The Analytical Directive
1.1 The Target Molecule

Impurity 17 differs from the active pharmaceutical ingredient (API) by the absence of the pyrrole ring and the heptanoic acid side chain. It is an unsaturated derivative of the diketone intermediate used in the convergent synthesis of Atorvastatin.

FeatureAtorvastatin CalciumImpurity 17 (Target)Diketone Intermediate
Formula C33H35FN2O5[1] · 0.5CaC26H22FNO3 C26H24FNO3
MW ~1155.34 (salt)415.46 417.47
Key Structural Difference Pyrrole ring formedAcyclic, Unsaturated (C=C) Acyclic, Saturated (CH-CH)
Origin APISynthetic Byproduct Starting Material
1.2 Isolation Strategy (Prep-HPLC)

Direct analysis from the API matrix is often confounded by the massive API signal.[1] We utilize a trap-and-elute fractionation strategy.

  • Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 10 µm (Preparative).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: Isocratic hold at 60% B (to elute polar degradants) followed by a shallow ramp to 85% B. Impurity 17 typically elutes after the standard Diketone intermediate due to increased planarity and conjugation (unsaturation).[1]

  • Detection: UV at 244 nm (max absorbance for the phenylethylidene system).[1]

Part 2: Structural Elucidation Workflow

The elucidation relies on establishing the loss of two protons (dehydrogenation) relative to the Diketone intermediate and locating the resulting double bond.

2.1 High-Resolution Mass Spectrometry (HRMS)

The first evidence of structure comes from the exact mass defect.[1]

  • Instrument: Q-TOF LC/MS (ESI+).[1]

  • Observed m/z: 416.1662 [M+H]+.[1]

  • Calculated Formula: C26H23FNO3+ (Protonated).[1]

  • Mass Error: < 2.0 ppm.

  • Interpretation: The mass is exactly 2.016 Da lower than the Diketone intermediate (C26H24FNO3, m/z 418.1818). This confirms a degree of unsaturation (RDB) increase of 1, indicating the formation of a double bond or a new ring. Given the fragmentation pattern (loss of aniline moiety), a ring closure is unlikely; an olefinic bond is the primary hypothesis.

2.2 NMR Spectroscopy (The Definitive Proof)

The distinction between the Diketone and Impurity 17 rests on the disappearance of the methine/methylene proton signals observed in the saturated precursor.

Key NMR Experiments:

  • 1H NMR (DMSO-d6): Look for the absence of the typical CH-CH coupling seen in the Diketone (usually a doublet/doublet system around 4.5–5.5 ppm).[1]

  • 13C NMR / DEPT-135: Confirm the conversion of sp3 carbons to sp2 quaternary carbons.

  • HMBC: Establish the connectivity of the new double bond to the carbonyls.

Comparative NMR Data Table:

PositionDiketone (Precursor) δH (ppm)Impurity 17 (Target) δH (ppm)Structural Insight
C-2 (Alpha to amide) ~5.10 (d, 1H)Absent Proton lost due to C=C formation.[1]
C-1' (Benzyl position) ~5.35 (d, 1H)Absent Proton lost due to C=C formation.[1]
Amide NH ~9.80 (s)~10.15 (s) Downfield shift due to conjugation.[1]
Isopropyl CH ~2.80 (m)~2.95 (sept)Retained (Side chain intact).[1]
Olefinic Quaternary C N/A (sp3 carbons)~135 - 145 ppm (13C) Diagnostic Signal: Tetrasubstituted double bond.[1]

Structural Conclusion: The absence of the aliphatic protons at the linkage between the amide and the ketone moieties, combined with the retention of the isopropyl and aromatic signals, confirms the structure as the alpha,beta-unsaturated variant of the diketone. The double bond is located between the alpha-carbon of the amide and the benzylic carbon.

Part 3: Mechanistic Pathway & Visualization

Understanding the formation of Impurity 17 allows for process control. It is formed via an oxidative dehydrogenation or a Knoevenagel-type condensation logic where the "active methylene" character of the diketone backbone drives auto-oxidation or elimination under basic conditions or thermal stress.[1]

3.1 Elucidation Logic Diagram

ElucidationWorkflow Start Unknown Impurity 17 (RRT > Diketone) Isolate Isolation (Prep-HPLC) Target Purity > 95% Start->Isolate HRMS HRMS (ESI+) [M+H]+ = 416.1662 Formula: C26H22FNO3 Isolate->HRMS DeltaMass Mass Difference -2.016 Da vs Diketone Indicates Dehydrogenation HRMS->DeltaMass NMR 1H & 13C NMR (DMSO-d6) DeltaMass->NMR Analysis Spectral Analysis: 1. Loss of aliphatic CH-CH signals 2. Appearance of quaternary sp2 carbons 3. Conjugated Amide Shift NMR->Analysis Structure Confirmed Structure: Unsaturated Diketone Analog (Enone Derivative) Analysis->Structure

Caption: Step-by-step structural elucidation workflow for this compound.

3.2 Formation Pathway Diagram

FormationPathway Diketone Atorvastatin Diketone (C26H24FNO3) Saturated Backbone Stress Process Stress (Base/Heat/Oxidation) Diketone->Stress Intermediate Enol/Enolate Formation Stress->Intermediate -H+ Impurity17 Impurity 17 (C26H22FNO3) Conjugated Enone Intermediate->Impurity17 Oxidative Dehydrogenation (-2H)

Caption: Proposed formation pathway from the standard Diketone intermediate via oxidative dehydrogenation.

Part 4: Protocol for Routine Monitoring

To ensure "Trustworthiness" in your data (the T in E-E-A-T), the following LC-MS method is recommended for routine identification, validated for specificity against the API.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 35°C.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile : THF (95:5).[1]

  • Gradient:

    • 0-2 min: 40% B[1]

    • 2-15 min: 40% -> 80% B[1]

    • 15-20 min: 80% B[1]

  • Retention: Impurity 17 elutes closely after the Diketone peak.[1] Resolution > 2.0 must be verified.

References
  • Veeprho Laboratories. (2024).[1] this compound Structure and CAS Data. Retrieved from [Link][1]

  • Journal of Pharmaceutical and Biomedical Analysis. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. (Contextual reference for degradation methodologies). Retrieved from [Link][1]

  • ChemWhat Database. (2024).[1] Chemical properties of Atorvastatin Impurities. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to the Identification of Atorvastatin Impurity 17 (CAS No. 1331869-19-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Atorvastatin Synthesis

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the prevention of cardiovascular diseases. Its mechanism of action involves the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The synthesis of a complex molecule like Atorvastatin is a multi-step process, which can inadvertently lead to the formation of various process-related impurities and degradation products.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities to ensure the safety and efficacy of the final drug product.[3] This technical guide provides a comprehensive overview of the identification and characterization of a specific process-related impurity, Atorvastatin Impurity 17.

This compound: Core Identification

This compound is a synthetic-related impurity that can be encountered during the manufacturing process of Atorvastatin.

Identifier Value
CAS Number 1331869-19-2
Chemical Name (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide
Molecular Formula C₂₆H₂₂FNO₃
Molecular Weight 415.46 g/mol

Proposed Formation Pathway

The formation of this compound is likely a result of a side reaction during the synthesis of the Atorvastatin molecule, particularly in the steps leading to the formation of the central pyrrole ring, often constructed via the Paal-Knorr synthesis.[4][5][6] This reaction involves the condensation of a 1,4-diketone intermediate with a primary amine.

A plausible pathway for the formation of this compound involves the self-condensation of a key intermediate, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, or its precursors, under the reaction conditions. The presence of acidic or basic catalysts and elevated temperatures can promote such side reactions.

A Precursor Molecules (e.g., Phenylacetic acid, Fluorobenzene) B Synthesis of 1,4-Diketone Intermediate (2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide) A->B C Paal-Knorr Pyrrole Synthesis (Condensation with Chiral Amine) B->C E Side Reaction (Self-condensation or other side reactions of the 1,4-diketone intermediate) B->E D Atorvastatin C->D F This compound E->F

Caption: Proposed formation pathway of this compound.

Analytical Identification and Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC-UV)

A validated, stability-indicating HPLC method is the primary tool for the detection and quantification of impurities in Atorvastatin drug substances and products.[7][8][9]

Experimental Protocol (General):

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate of 1.0-1.5 mL/min is generally appropriate.

  • Detection: UV detection at a wavelength where both Atorvastatin and the impurity have significant absorbance, typically around 245-250 nm.

  • Sample Preparation: Accurately weigh and dissolve the Atorvastatin sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Analysis: Inject the sample and a reference standard of this compound (if available) into the HPLC system and record the chromatograms.

Data Presentation:

Parameter Typical Value
Retention Time (RT)Dependent on the specific method, but should be well-resolved from Atorvastatin and other impurities.
Relative Retention Time (RRT)A consistent value relative to the Atorvastatin peak.
Limit of Detection (LOD)Typically in the range of 0.01-0.03%
Limit of Quantification (LOQ)Typically in the range of 0.03-0.1%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the confirmation of the molecular weight of the impurity and for obtaining structural information through fragmentation analysis.[10][11]

Experimental Protocol (General):

  • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the eluting peaks. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

Data Presentation:

Parameter Expected Value
[M+H]⁺ (Positive Ion Mode) 416.16
[M-H]⁻ (Negative Ion Mode) 414.15
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the definitive identification of the impurity. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.[12][13]

Experimental Protocol (General):

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

Data Presentation (Predicted):

¹H NMR (Predicted, in CDCl₃, δ ppm):

  • Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm.

  • CH Proton (vinylic): A singlet around 6.5-7.0 ppm.

  • CH Proton (methine): A signal around 4.0-4.5 ppm.

  • CH₃ Protons (isopropyl): A doublet around 1.0-1.2 ppm.

  • NH Proton: A broad singlet, chemical shift can vary.

¹³C NMR (Predicted, in CDCl₃, δ ppm):

  • Carbonyl Carbons: Signals in the range of 190-200 ppm.

  • Amide Carbonyl Carbon: A signal around 165-170 ppm.

  • Aromatic and Vinylic Carbons: Multiple signals in the range of 115-165 ppm.

  • Methine and Methylene Carbons: Signals in the range of 20-60 ppm.

A Atorvastatin Sample B HPLC-UV Analysis A->B C Peak Detection and Quantification B->C D LC-MS Analysis C->D H Isolation of Impurity (Preparative HPLC) C->H E Molecular Weight Confirmation D->E F MS/MS Fragmentation E->F G Structural Elucidation F->G I NMR Spectroscopy (¹H, ¹³C, 2D) H->I J Definitive Structure Confirmation I->J

Caption: Logical workflow for the identification of this compound.

Control Strategies in Manufacturing

The control of this compound is achieved through a combination of strategies implemented during the drug manufacturing process.

  • Raw Material Control: Ensuring the purity of starting materials and intermediates is crucial to prevent the introduction of precursors that could lead to the formation of this impurity.[14]

  • Process Optimization: Careful control of reaction parameters such as temperature, reaction time, pH, and catalyst loading can minimize the formation of side products.[2]

  • Purification: Effective purification steps, such as crystallization or chromatography, are employed to remove any formed impurities from the final active pharmaceutical ingredient (API).[5]

  • In-Process Controls: Implementing in-process analytical testing allows for the monitoring of the reaction and the timely detection of any deviations that could lead to increased impurity levels.

By implementing these control strategies, manufacturers can ensure that the levels of this compound in the final drug product are well below the limits set by regulatory authorities, thereby guaranteeing the quality, safety, and efficacy of the medication.

References

  • Atorvastatin and it's Impurities: An Overview - Veeprho. (2022, September 9). Veeprho.
  • Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2024, January 1). Bentham Science.
  • An improved kilogram-scale preparation of atorvastatin calcium - PMC. (2015, February 13).
  • Challenges in the scale-up synthesis of Atorvastatin Ethyl Ester - Benchchem. (2025). Benchchem.
  • An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester - Benchchem. (2025). Benchchem.
  • WO2017060885A1 - An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof - Google Patents. (n.d.).
  • Impurity Profiling | PDF | High Performance Liquid Chromatography | Chemistry - Scribd. (n.d.). Scribd.
  • DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN. (2022, April 7).
  • Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method - PubMed. (2012, November 15). PubMed.
  • (PDF) Development of a stability-indicating method for evaluation of impurity profile of Atorvastatin film-coated tablets using cyano column based on core-shell technology - ResearchGate. (2025, August 6).
  • A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed. (2024, October 1). PubMed.
  • VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (n.d.).
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (2017, December 15).
  • 13 C /MAS solid state NMR spectra of ATC and its solvates (identified... - ResearchGate. (n.d.).
  • 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide. (n.d.).
  • Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvast
  • POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry.
  • 2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Various analytical methods for analysis of atorvastatin: A review - Journal of Drug Delivery and Therapeutics. (2019, June 15). Journal of Drug Delivery and Therapeutics.
  • Atorvastatin calcium - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, February 28).
  • A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS - Rasayan. (n.d.).
  • 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS# 125971-96-2 - Sincere Chemical. (n.d.). Sincere Chemical.
  • 01-00261-EN Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. (n.d.).
  • (PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate - ResearchGate. (2025, August 7).

Sources

An In-Depth Technical Guide for the Genotoxicity Assessment of Atorvastatin Impurity 17

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for the genotoxicity assessment of a compound referred to as "Atorvastatin Impurity 17." The chemical structure and properties of this impurity are based on publicly available information for known atorvastatin-related compounds for illustrative purposes. The protocols and strategies outlined herein are based on established international guidelines and best practices in genetic toxicology.

Section 1: Introduction and Strategic Framework

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development, ensuring the safety and quality of the final drug product.[1] Genotoxic impurities (GTIs) are of particular concern as they have the potential to damage DNA, leading to mutations and potentially cancer, even at very low levels.[1] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][3]

This guide provides an in-depth technical overview of a comprehensive genotoxicity assessment for a hypothetical impurity, "this compound." As a potential impurity arising during the synthesis or degradation of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, a rigorous evaluation of its genotoxic potential is mandatory.[4][5][] This document will detail the scientific rationale behind the testing strategy, provide step-by-step experimental protocols, and offer insights into the interpretation of results, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Subject: this compound

For the purpose of this guide, we will consider this compound with the chemical name (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide.[7] This structure contains potential structural alerts, such as the α,β-unsaturated ketone system, which is a Michael acceptor and a known structural alert for reactivity with biological nucleophiles like DNA. The presence of such a structural alert necessitates a thorough investigation of its genotoxic potential.[8][9]

The Tiered Approach to Genotoxicity Assessment

A tiered, risk-based approach is the cornerstone of modern genotoxicity testing strategy, as recommended by the ICH M7 guideline.[10][11] This approach begins with computational (in silico) assessments and progresses to in vitro and, if necessary, in vivo assays.

Section 2: In Silico and Initial Risk Assessment

The initial step in evaluating the genotoxic potential of this compound is a computational analysis to identify any structural features associated with mutagenicity.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Analysis

(Q)SAR models are computer-based methods that predict the toxicity of a chemical based on its structure.[11] For genotoxicity assessment, two complementary (Q)SAR methodologies are typically employed:

  • Expert Rule-Based Systems: These systems, such as Derek Nexus®, contain a knowledge base of structural alerts (toxicophores) that are known to be associated with genotoxicity. The system analyzes the structure of Impurity 17 for the presence of these alerts.

  • Statistical-Based Systems: These models, like Sarah Nexus®, use statistical algorithms to compare the query chemical to a database of compounds with known genotoxicity data to predict its mutagenic potential.

A positive finding from either of these in silico models for this compound would classify it as a potential mutagenic impurity and trigger the need for experimental testing.

Workflow for Initial Assessment

G cluster_0 Initial Assessment cluster_1 Action Impurity_Structure This compound Structure Identified QSAR_Analysis (Q)SAR Analysis (Expert Rule-Based & Statistical) Impurity_Structure->QSAR_Analysis Structural_Alert Structural Alert for Mutagenicity? QSAR_Analysis->Structural_Alert Ames_Test Proceed to Ames Test Structural_Alert->Ames_Test Yes Non_Mutagenic Treat as Non-Mutagenic (Control per ICH Q3A/B) Structural_Alert->Non_Mutagenic No

Caption: Initial in silico assessment workflow for this compound.

Section 3: In Vitro Genotoxicity Testing Battery

A standard battery of in vitro tests is employed to assess the mutagenic and clastogenic potential of a substance. A positive result in the Ames test is a strong indicator of mutagenic potential.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to detect point mutations (base-pair substitutions and frameshifts) in the DNA of specific bacterial strains.[12][13]

The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[13] These bacteria cannot grow in a medium lacking the specific amino acid. The test chemical is evaluated for its ability to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to synthesize the required amino acid and form visible colonies.

1. Strains: A minimum of five strains is recommended, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.[14] This combination detects various types of point mutations.

2. Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 fraction). The S9 fraction is a supernatant from a liver homogenate of rats pre-treated with an enzyme inducer, and it contains microsomal enzymes that can metabolize chemicals to their reactive forms, mimicking mammalian metabolism.[15][16][17]

3. Procedure (Plate Incorporation Method): a. Prepare serial dilutions of this compound. b. To molten top agar, add the bacterial culture, the test substance dilution, and either S9 mix or a buffer control. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies on each plate.

4. Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count.

Parameter Condition Rationale
Test Strains S. typhimurium: TA98, TA100, TA1535, TA1537; E. coli: WP2 uvrA (pKM101)To detect a broad range of frameshift and base-pair substitution mutations.
Metabolic Activation With and without induced rat liver S9 fractionTo identify direct-acting mutagens and those requiring metabolic activation.[18][19]
Dose Levels Minimum of 5, up to 5000 µ g/plate (or limit of solubility/toxicity)To establish a dose-response relationship.
Controls Vehicle, Negative, and Strain-specific Positive ControlsTo ensure the validity of the assay.
In Vitro Mammalian Cell Micronucleus Test (MNvit) - OECD 487

If the Ames test is positive, or if there is a strong reason to suspect clastogenic or aneugenic potential, an in vitro mammalian cell assay is conducted. The micronucleus test is often preferred over the chromosomal aberration assay due to its ability to detect both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number).[20]

Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[20] They are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.[20][21]

1. Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines like TK6 or CHO cells are commonly used.[20]

2. Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (equivalent to 1.5-2 normal cell cycles) without S9.

3. Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

4. Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

5. Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

Parameter Condition Rationale
Cell System Human Lymphocytes or TK6 cellsValidated systems with stable karyotypes and functional p53 pathways.[22]
Metabolic Activation With and without induced rat liver S9 fraction (short exposure)To assess the need for metabolic activation for clastogenicity/aneugenicity.[15]
Exposure Duration Short (3-6h) ± S9; Long (1.5-2 cell cycles) -S9To detect compounds with different mechanisms of action.
Top Concentration 10 mM, 2 mg/mL, or 50% cytotoxicityAs per OECD 487 guidelines to ensure adequate exposure.[20]
Endpoints Frequency of micronucleated cells, cytotoxicityPrimary and secondary measures of genotoxic effect.

Section 4: In Vivo Genotoxicity Testing

A positive result in an in vitro assay, particularly the Ames test, necessitates in vivo testing to determine if the genotoxic effect is expressed in a whole animal system, which incorporates factors like metabolism, distribution, and excretion.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This is the most common in vivo follow-up test.[23] It assesses chromosomal damage in the bone marrow of rodents.[24][25][26]

The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts in the bone marrow.[25][27] When an erythroblast matures into a polychromatic erythrocyte (PCE), its main nucleus is expelled. Any micronuclei formed remain in the cytoplasm.[26] An increase in the frequency of micronucleated PCEs in treated animals indicates in vivo genotoxicity.[27]

1. Animal Model: Typically, mice or rats are used.

2. Administration: this compound is administered via a clinically relevant route at three dose levels. The highest dose should induce some signs of toxicity or be the maximum feasible dose.

3. Sampling: Bone marrow or peripheral blood is collected at 24 and 48 hours after the final dose.

4. Analysis: Smears are prepared, stained, and at least 4000 PCEs per animal are scored for the presence of micronuclei.

Parameter Condition Rationale
Species Mouse or RatStandard rodent models for in vivo toxicology.
Dose Levels 3, plus vehicle and positive controlsTo establish a dose-response and validate the study.
Route of Administration Clinically relevant routeTo mimic human exposure.
Sampling Times 24 and 48 hours post-doseTo capture peak induction of micronuclei.
Endpoint Frequency of micronucleated polychromatic erythrocytes (PCEs)A direct measure of in vivo chromosomal damage.
Workflow for the Complete Genotoxicity Battery

G cluster_0 In Silico & In Vitro cluster_1 In Vivo Follow-up cluster_2 Risk Assessment QSAR (Q)SAR Analysis Ames Ames Test (OECD 471) QSAR->Ames Structural Alert MNvit In Vitro Micronucleus (OECD 487) Ames->MNvit Positive Result InVivo_MN In Vivo Micronucleus (OECD 474) MNvit->InVivo_MN Positive Result in either Ames or MNvit Genotoxic_Impurity Classified as Genotoxic Impurity InVivo_MN->Genotoxic_Impurity Positive Non_Genotoxic Classified as Non-Genotoxic InVivo_MN->Non_Genotoxic Negative Risk_Assessment Risk Assessment & Control Strategy Genotoxic_Impurity->Risk_Assessment Non_Genotoxic->Risk_Assessment

Caption: Comprehensive genotoxicity assessment workflow.

Section 5: Data Interpretation and Risk Assessment

The culmination of the genotoxicity assessment is the interpretation of all data to classify the impurity and establish a control strategy.

  • Negative in all assays: If this compound is negative in the (Q)SAR analysis and the Ames test, it can be treated as a standard impurity and controlled according to ICH Q3A/B guidelines.

  • Positive Ames, Negative In Vivo: If the impurity is positive in the Ames test but negative in the in vivo micronucleus assay (with evidence of systemic exposure), it may indicate that the mutagenic potential is not expressed in vivo. Further justification and potentially additional in vivo tests may be required.

  • Positive In Vivo: A confirmed positive result in an in vivo genotoxicity assay classifies this compound as a genotoxic impurity. This necessitates a stringent control strategy.

For a confirmed genotoxic impurity, the default approach is to limit exposure to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[28][29] This value is considered to be associated with a negligible lifetime cancer risk.[28] Based on the maximum daily dose of the drug, a specific concentration limit for the impurity in the API can be calculated.

Section 6: Conclusion

The genotoxicity assessment of any pharmaceutical impurity, including the hypothetical this compound, is a rigorous, multi-step process that combines computational modeling with a battery of in vitro and in vivo assays. This systematic approach, grounded in international regulatory guidelines, ensures a thorough evaluation of the potential risk to patient safety. The causality behind each experimental choice, from the selection of bacterial strains in the Ames test to the timing of bone marrow sampling in the in vivo micronucleus assay, is critical for generating robust and reliable data. This self-validating system of tiered testing provides the necessary scientific evidence to make informed decisions on the control and acceptance criteria for impurities in pharmaceutical products.

References

  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. Available from: [Link]

  • Mutagenic and carcinogenic structural alerts and their mechanisms of action. Arh Hig Rada Toksikol. Available from: [Link]

  • Chromosome Aberration Test. Charles River Laboratories. Available from: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]

  • Structural alerts for the prediction of drug toxicity: a mini-review. Pharmakeftiki. Available from: [Link]

  • In Vivo Micronucleus Test. Inotiv. Available from: [Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Nucro-Technics. Available from: [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Inotiv. Available from: [Link]

  • In Vitro Micronucleus Test (OECD 487, ICH S2R1). Vipragen Biosciences. Available from: [Link]

  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Tox Lab. Available from: [Link]

  • Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. Available from: [Link]

  • Conventional structural alerts for genotoxicity (based on bacterial reverse mutation assay data). ResearchGate. Available from: [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. Available from: [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available from: [Link]

  • Genotoxic Potential Alert Chemical Structures. Veeprho Pharmaceuticals. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Available from: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology. Available from: [Link]

  • Genotoxicity (OECD 473). Yeditepe Üniversitesi. Available from: [Link]

  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Inotiv. Available from: [Link]

  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. Available from: [Link]

  • In vivo Micronucleus Assay. Scantox. Available from: [Link]

  • Genotoxic Impurities: From Structural Alerts to Qualification. ACS Publications. Available from: [Link]

  • Risk Assessment of Genotoxic Impurities in Marketed Compounds Administered over a Short-Term Duration: Applications to Oncology Products and Implications for Impurity Control Limits. ACS Publications. Available from: [Link]

  • OECD 487: In vitro MNT. Gentronix. Available from: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available from: [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. PMC. Available from: [Link]

  • In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. PMC. Available from: [Link]

  • Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. IPHASE Biosciences. Available from: [Link]

  • Guideline on the limits of genotoxic impurities. European Medicines Agency. Available from: [Link]

  • Genotoxic Impurities and Its Risk Assessment in Drug Compounds. Lupine Publishers. Available from: [Link]

  • Genotoxic and Mutagenic Impurities Analysis. Intertek. Available from: [Link]

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. Available from: [Link]

  • Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Asian Journal of Research in Chemistry. Available from: [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. Available from: [Link]

  • Toxicology. MedCrave online. Available from: [Link]

  • S9 fraction – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. MDPI. Available from: [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). Available from: [Link]

  • S9 fraction. Wikipedia. Available from: [Link]

  • Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • The New ICH Guideline on Genotoxicity (S2). National Institute of Health Sciences. Available from: [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. Available from: [Link]

  • GLP OECD 471 Ames Test. Scantox. Available from: [Link]

  • Ames test. Wikipedia. Available from: [Link]

  • This compound. Veeprho. Available from: [Link]

  • Atorvastatin FXA Impurity. GLP Pharma Standards. Available from: [Link]

  • This compound CAS#: 666714-64-3. ChemWhat. Available from: [Link]

Sources

An In-Depth Technical Guide: Distinguishing Atorvastatin Impurity 17 from Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Origin, Control, and Analysis

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the distinction between a process-related impurity and a degradation product is fundamental. While both represent deviations from the pure active pharmaceutical ingredient (API), their origins, chemical histories, and control strategies are markedly different. This guide dissects the core differences between Atorvastatin Impurity 17, a known process-related impurity, and the array of degradation products that can arise from Atorvastatin. This compound is a molecular signature of the synthetic pathway, a byproduct formed during the API's construction.[1] In contrast, degradation products are the result of the API's instability, formed when the final drug substance or product is subjected to environmental stresses like acid, light, heat, or oxidation.[2][3][4] Understanding this distinction is not merely an academic exercise; it is a critical requirement for developing robust manufacturing processes, stable drug formulations, and ensuring patient safety in accordance with global regulatory standards.

The Regulatory Landscape of Pharmaceutical Impurities

The International Council for Harmonisation (ICH) provides the foundational guidelines for controlling impurities in new drug substances and products.[5][6] The ICH Q3A(R2) and Q3B(R2) guidelines categorize impurities to establish a framework for their identification, reporting, and qualification.[6][7]

  • Impurities: The term broadly encompasses any component of the drug substance or drug product that is not the desired chemical entity. ICH classifies them into three main categories: organic impurities, inorganic impurities, and residual solvents.[6]

  • Process-Related Impurities: A subset of organic impurities, these arise during the manufacturing (synthesis) process. They can include starting materials, by-products of side reactions, intermediates, and reagents.[6][8] this compound falls squarely into this category.

  • Degradation Products: These are impurities that result from chemical changes to the drug substance over time or due to reactions with excipients or the immediate container closure system.[7][9] They are a measure of the drug's intrinsic stability and are typically identified through forced degradation or stability studies.[3][4]

G A Pharmaceutical Impurities (ICH Q3A/Q3B) B Organic Impurities A->B C Inorganic Impurities (Reagents, Catalysts, Heavy Metals) A->C D Residual Solvents (ICH Q3C) A->D E Process-Related Impurities (Starting Materials, By-Products, Intermediates) B->E F Degradation Products (Formed during Storage/Stress) B->F Impurity17 This compound E->Impurity17 Degradants Atorvastatin Degradation Products (Lactone, Oxidative Adducts, etc.) F->Degradants G cluster_synthesis Atorvastatin API Synthesis A Starting Material A (e.g., Diketone Intermediate) C Paal-Knorr Condensation A->C B Starting Material B (e.g., Chiral Amine) B->C D Atorvastatin API (Desired Product) C->D Main Pathway E This compound (Side-Reaction Product) C->E Side Pathway (Condensation) F Purification Steps (Crystallization, Chromatography) D->F E->F G Final Atorvastatin API (Impurity 17 Controlled) F->G

Caption: Conceptual formation pathway of a process-related impurity.

Control Strategy: The control of process-related impurities like Impurity 17 is achieved by optimizing the manufacturing process. [1]This involves:

  • Process Parameter Optimization: Fine-tuning reaction conditions (temperature, pressure, reactant ratios, catalysts) to favor the desired reaction pathway and minimize side reactions.

  • Purity of Starting Materials: Ensuring the high purity of intermediates and starting materials to prevent the introduction of reactive species that could lead to byproducts.

  • Downstream Purification: Implementing effective purification steps, such as recrystallization or chromatography, to remove the impurity from the final API. [10]

Atorvastatin Degradation Products: A Story of Instability

Degradation products are formed from the chemical decomposition of the Atorvastatin molecule itself. Their presence indicates the intrinsic stability of the drug and is assessed through forced degradation studies, which expose the API to harsh conditions. [2][3]Atorvastatin is known to be susceptible to degradation under acidic, oxidative, thermal, and photolytic stress. [2][11] Formation Pathways and Key Degradants:

  • Acidic Hydrolysis: In acidic conditions, Atorvastatin readily undergoes intramolecular cyclization (lactonization) of its dihydroxyheptanoic acid side chain to form Atorvastatin Lactone . [12][13]Under more drastic acidic conditions, further dehydration and complex rearrangements can occur, leading to novel bridged molecules. [12][14]* Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, targets the electron-rich pyrrole ring. This can lead to a variety of complex oxidative degradation products, such as ATV-FX1 and ATV-FXA, which involve the formation of new heterocyclic ring systems. [15]* Thermal Degradation: When exposed to high temperatures, Atorvastatin can undergo dehydration and decarboxylation. [16]This can lead to the formation of various unsaturated derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can also induce degradation, often leading to a mixture of products similar to those seen in oxidative and thermal stress tests. [2]

G A Atorvastatin API B Acidic Stress (e.g., HCl) A->B C Oxidative Stress (e.g., H2O2) A->C D Thermal Stress (Heat) A->D E Photolytic Stress (Light) A->E F Atorvastatin Lactone B->F G Oxidative Products (e.g., ATV-FXA) C->G H Dehydration/ Decarboxylation Products D->H I Photodegradation Products E->I

Caption: Major degradation pathways of Atorvastatin under stress conditions.

Control Strategy: Controlling degradation products focuses on protecting the API and the final drug product from environmental factors:

  • Formulation Development: Selecting appropriate and compatible excipients that do not promote degradation.

  • pH Control: For liquid formulations, maintaining an optimal pH to prevent acid or base-catalyzed hydrolysis.

  • Protective Packaging: Using packaging materials (e.g., blister packs, amber bottles) that protect the drug from light and moisture.

  • Storage Conditions: Defining and recommending appropriate storage temperatures and humidity levels to ensure stability throughout the product's shelf life.

Comparative Analysis: Impurity 17 vs. Degradation Products

The fundamental differences between this compound and its degradation products are summarized below.

FeatureThis compoundAtorvastatin Degradation Products
Origin Synthesis (Process-Related) [1]Decomposition of the API (Stability-Related) [9]
Formation Conditions During chemical reactions of the manufacturing process.Exposure to heat, light, humidity, acid, or oxygen. [2][11]
Point of Introduction Primarily in the Drug Substance (API).Can form in the API and the finished Drug Product. [5]
Chemical Nature A byproduct of an unintended condensation reaction. [1]Products of hydrolysis, oxidation, photolysis, etc. [2][15]
Primary Control Strategy Optimization of synthetic route and purification. [1]Formulation design, packaging, and storage conditions. [3]
Regulatory Framework Primarily governed by ICH Q3A (Impurities in New Drug Substances). [6]Governed by ICH Q3A and Q3B (Impurities in New Drug Products). [5][6]

Analytical Methodologies for Differentiation and Quantitation

A robust analytical method is essential to separate, identify, and quantify both process-related impurities and degradation products. Such a method is termed "stability-indicating," meaning it can resolve the API from all its significant related substances. [2][17] Experimental Protocol: Representative Stability-Indicating HPLC-UV Method

This protocol is a synthesized example based on common practices reported in the literature for Atorvastatin analysis. [2][17][18]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: A reversed-phase column, such as a Zorbax Bonus-RP or Symmetry C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). [2][17]3. Mobile Phase:

    • Mobile Phase A: 0.05% Trifluoroacetic acid in water. [17] * Mobile Phase B: 0.05% Trifluoroacetic acid in Acetonitrile. [17]4. Gradient Elution: A gradient program is necessary to separate the various polar and non-polar impurities. A typical program might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute all compounds.

  • Flow Rate: 1.0 mL/min. [2]6. Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm or 249 nm. [2][17]8. Sample Preparation:

    • Accurately weigh and dissolve the Atorvastatin sample (API or crushed tablets) in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

    • For forced degradation samples, the stressed solution is neutralized (if necessary) and diluted to the appropriate concentration.

  • Analysis: Inject the prepared sample and a reference standard solution into the HPLC system. The retention times and peak areas are used to identify and quantify the impurities relative to the Atorvastatin peak.

Advanced Characterization: For unknown peaks that appear during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. It provides molecular weight information that is crucial for the structural elucidation of new degradation products. [2][9][15]

G A Atorvastatin Sample (API or Drug Product) B Sample Preparation (Dissolution & Dilution) A->B C HPLC Injection B->C D Chromatographic Separation (Reversed-Phase Column) C->D E PDA/UV Detection D->E F Data Analysis (Quantification) E->F G Known Impurity? (e.g., Impurity 17) F->G Yes H Unknown Impurity? (New Degradant) F->H No I LC-MS Analysis H->I J Structural Elucidation I->J

Sources

Methodological & Application

Application Notes and Protocols for the HPLC-Based Detection of Atorvastatin Impurity 17

Author: BenchChem Technical Support Team. Date: February 2026

A Scientifically-Driven Approach to Method Development and Validation for Pharmaceutical Quality Control

Introduction

Atorvastatin is a leading synthetic lipid-lowering agent and a member of the statin class of medications. It functions by competitively inhibiting HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis.[1][2] The stringent quality control of Atorvastatin is paramount to ensure its safety and efficacy.[3] A critical aspect of this quality control is the identification and quantification of any impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or during the shelf-life of the drug product.[4][5]

This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of a specific process-related impurity, Atorvastatin Impurity 17. The chemical name for this compound (CAS 1331869-19-2) is (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide.[6][7][8] This impurity is a non-pharmacopeial, synthetic-related compound that can impact the purity of the final product.[6] Its monitoring is crucial for regulatory compliance and to ensure product quality.[6]

This application note is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are aligned with the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.

I. Foundational Principles of HPLC Method Development

The primary objective of this HPLC method is to achieve a clear separation between the Atorvastatin peak and the peak corresponding to Impurity 17, as well as any other known related substances or degradation products. The development process is a systematic investigation of various chromatographic parameters to find the optimal conditions for resolution, sensitivity, and analysis time.

A. Initial Assessment and Selection of Chromatographic Conditions

Based on the chemical structures of Atorvastatin and Impurity 17, both molecules are relatively non-polar and possess chromophores that allow for UV detection. This information guides the initial selection of the HPLC column and mobile phase.

  • Stationary Phase (Column): A reversed-phase column is the logical choice. C18 (octadecylsilane) or C8 (octylsilane) columns are widely used for Atorvastatin analysis due to their hydrophobic nature, which provides good retention for the analyte and its impurities.[8][9] A modern, high-purity silica-based column with end-capping is recommended to minimize peak tailing. For this method, a C18 column is selected as the starting point.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

    • Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity.

    • Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analytes. Atorvastatin has a pKa of 4.6, so a buffer with a pH around 3.0-4.0 is often used to ensure it is in its non-ionized form, leading to better retention and peak shape.[8] Ammonium acetate or formate buffers are suitable choices.[1][10]

  • Detection: A photodiode array (PDA) or a UV detector is appropriate. The UV spectra of Atorvastatin and its impurities show significant absorbance in the range of 244-250 nm.[9] A detection wavelength of 245 nm is a good starting point.[4]

B. The Method Development Workflow

The development process follows a logical progression from initial screening to fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & System Suitability cluster_3 Phase 4: Validation Start Define Analytical Target Profile (ATP) SelectColumn Select Column (e.g., C18, 250x4.6mm, 5µm) Start->SelectColumn SelectMobilePhase Select Mobile Phase (ACN:Buffer) & Detector (UV @ 245nm) SelectColumn->SelectMobilePhase GradientScreening Gradient Elution Screening SelectMobilePhase->GradientScreening OptimizeGradient Optimize Gradient Program GradientScreening->OptimizeGradient FineTune Fine-tune Flow Rate & Column Temperature OptimizeGradient->FineTune SystemSuitability Define System Suitability Tests (SST) FineTune->SystemSuitability FinalMethod Finalized HPLC Method SystemSuitability->FinalMethod Validation Method Validation (per ICH Q2(R1)) FinalMethod->Validation

Caption: Workflow for HPLC Method Development and Validation.

II. Experimental Protocols

A. Materials and Reagents
  • Atorvastatin Calcium Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

B. Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector is suitable.

C. Protocol 1: Preparation of Solutions
  • Buffer Preparation (0.01 M Ammonium Acetate, pH 4.0): Dissolve 0.77 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 4.0 with glacial acetic acid.

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution of Atorvastatin (500 µg/mL): Accurately weigh and dissolve 25 mg of Atorvastatin Calcium reference standard in 50 mL of diluent.

  • Standard Stock Solution of Impurity 17 (100 µg/mL): Accurately weigh and dissolve 5 mg of this compound reference standard in 50 mL of diluent.

  • Spiked Sample Solution: Transfer 1 mL of the Atorvastatin stock solution and 0.75 mL of the Impurity 17 stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This results in a solution containing 50 µg/mL of Atorvastatin and 7.5 µg/mL of Impurity 17 (representing 0.15% of the Atorvastatin concentration).

D. Protocol 2: HPLC Method Development
  • Initial Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 245 nm.

    • Gradient Program: Start with a linear gradient from 40% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Optimization:

    • Inject the Spiked Sample Solution.

    • Evaluate the resolution between the Atorvastatin peak and the Impurity 17 peak.

    • If the resolution is not adequate (target > 2.0), adjust the gradient slope. A shallower gradient will generally improve the resolution of closely eluting peaks.

    • Adjust the initial percentage of Mobile Phase B to optimize the retention of the earliest eluting peak.

    • The flow rate and column temperature can be slightly modified to fine-tune the separation and analysis time.

E. Final Proposed HPLC Method

The following table summarizes the optimized chromatographic conditions.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate, pH 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 35 minutes

III. Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

A. System Suitability

Before each validation run, a system suitability solution (containing Atorvastatin and Impurity 17) is injected five times. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Atorvastatin) ≤ 2.0
Theoretical Plates (Atorvastatin) ≥ 2000
Resolution (Atorvastatin & Impurity 17) ≥ 2.0
%RSD of Peak Areas (n=5) ≤ 2.0%
B. Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Atorvastatin drug substance.[9] The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and cool white fluorescent light.

The stressed samples are then analyzed using the developed HPLC method. The peak purity of Atorvastatin should be assessed using a PDA detector to ensure no co-eluting peaks. The method is considered specific if all degradation product peaks are well-resolved from the Atorvastatin and Impurity 17 peaks.

C. Linearity

The linearity of the method for Impurity 17 is assessed by preparing solutions at five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.15%, the range could be LOQ, 0.075%, 0.1125%, 0.15%, and 0.225%). The correlation coefficient (r²) should be ≥ 0.99.

D. Accuracy (% Recovery)

The accuracy is determined by spiking a sample matrix with known amounts of Impurity 17 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be within 90.0% to 110.0%.

E. Precision
  • Repeatability (Intra-day precision): Six replicate injections of the Spiked Sample Solution are performed on the same day. The %RSD of the results should be ≤ 5.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The %RSD should meet the same criteria.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. These values confirm the sensitivity of the method.

G. Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • pH of Mobile Phase A: ± 0.2 units

The system suitability parameters should remain within the acceptance criteria for all tested variations.

IV. Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in tables for easy review and comparison against the pre-defined acceptance criteria. A sample chromatogram showing the separation of Atorvastatin and Impurity 17 should be included in the final report.

V. Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the detection and quantification of this compound. The systematic development process, coupled with a comprehensive validation protocol, ensures that the method is specific, accurate, precise, and suitable for its intended use in a pharmaceutical quality control environment. By adhering to these principles, laboratories can confidently monitor the impurity profile of Atorvastatin, ensuring the delivery of a safe and effective medication to patients.

References

  • Veeprho. This compound | CAS 1331869-19-2. [Link]

  • Deshpande, A. R., Ramachandran, G., & Yamgar, R. S. (2011). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Asian Journal of Research in Chemistry, 4(4), 551-554. [Link]

  • Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Scientia Pharmaceutica, 81(1), 93-114. [Link]

  • Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. [Link]

  • El-Gindy, A., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]

  • Sultan, A., et al. VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. [Link]

  • Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2). [Link]

  • ResearchGate. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. [Link]

  • Veeprho. (2022). Atorvastatin and it's Impurities: An Overview. [Link]

  • Gigovska, M. H., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYAN. Macedonian Pharmaceutical Bulletin, 68(1), 15-26. [Link]

  • ChemWhat. This compound CAS#: 666714-64-3. [Link]

  • Szymański, P., et al. (2004). Validation of HPLC method for determination of atorvastatin in tablets and for monitoring stability in solid phase. Acta Poloniae Pharmaceutica, 61(5), 335-340. [Link]

Sources

Isolation techniques for Atorvastatin Impurity 17 from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation of Atorvastatin Impurity 17 (CAS 1331869-19-2) from Reaction Matrices

Executive Summary

Objective: To provide a reproducible, high-purity isolation protocol for This compound (CAS: 1331869-19-2), a critical process-related impurity often encountered during the Paal-Knorr pyrrole synthesis step of Atorvastatin Calcium manufacturing.

Target Audience: Process Chemists, Analytical Scientists, and Purification Engineers.

The Challenge: Impurity 17 (C₂₆H₂₂FNO₃) is a dehydrogenated derivative of the key 1,4-diketone intermediate. Its structural similarity to the unreacted diketone precursor and high lipophilicity makes resolution difficult using standard C18 gradients. This guide details an orthogonal chromatographic strategy utilizing Normal Phase enrichment followed by Phenyl-Hexyl Preparative HPLC to achieve >98% purity.

Chemical Identity & Mechanistic Origin

Before attempting isolation, one must understand the target's physicochemical behavior relative to the matrix.

  • Common Designation: this compound (Vendor-specific designation; e.g., Veeprho, Klivon).

  • Chemical Name: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide.[1][2]

  • CAS Number: [2][3]

  • Molecular Formula: C₂₆H₂₂FNO₃[2]

  • Molecular Weight: 415.46 g/mol

  • Origin: This impurity typically arises during the Paal-Knorr condensation step. It is an unsaturated (dehydrogenated) analogue of the 1,4-diketone intermediate (Compound 6 in standard schemes). It forms via oxidative stress or thermal degradation of the diketone prior to or during the reaction with the amine side chain.

Comparison Table: Target vs. Matrix Components

ParameterAtorvastatin (API)1,4-Diketone (Precursor)Impurity 17 (Target)
MW ~558.6 Da~417.5 Da415.5 Da
Polarity Polar (Acid/Salt)Non-PolarNon-Polar
Unsaturation Pyrrole RingSaturated Alkyl ChainConjugated Alkene (Ylidene)
Solubility MeOH, DMSOEtOAc, DCM, TolueneEtOAc, DCM, Toluene

Pre-Isolation Strategy: Matrix Enrichment

Direct injection of the crude reaction mixture onto Preparative HPLC is inefficient due to the overwhelming presence of the API and unreacted Diketone. A "Capture and Release" strategy using Flash Chromatography is required.

Protocol A: Liquid-Liquid Extraction (LLE)

Rationale: Remove polar API and salts, concentrating the lipophilic impurities (Diketone and Impurity 17) in the organic layer.

  • Quench: Take the crude Paal-Knorr reaction mixture (typically in cyclohexane/THF/toluene).

  • Wash: Add water (1:1 v/v) to remove inorganic salts and the polar amine intermediate.

  • Partition: Separate the organic layer.

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain a dark orange/brown oil (The "Enriched Matrix").

Protocol B: Normal Phase Flash Enrichment

Rationale: Silica gel chromatography effectively separates the highly non-polar Impurity 17 from the slightly more polar polymeric by-products.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Ethyl Acetate.

  • Gradient:

    • 0–5 min: 100% Hexane (Elute non-polar oils).

    • 5–20 min: 0% → 15% EtOAc (Target elution window).

    • 20–30 min: 15% → 50% EtOAc (Flush diketone/API).

  • Detection: UV at 254 nm (Strong absorption due to conjugation).

  • Action: Collect fractions eluting just before the main Diketone peak. Impurity 17 (unsaturated) typically elutes slightly earlier than the saturated Diketone due to rigid planarity reducing silica interaction.

High-Purity Isolation: Preparative HPLC Protocol

Standard C18 columns often fail to resolve Impurity 17 from the Diketone precursor due to hydrophobic similarity. We utilize a Phenyl-Hexyl stationary phase to exploit


 interactions, which differ significantly between the saturated Diketone and the unsaturated (ylidene) Impurity 17.
Experimental Setup
  • System: Preparative HPLC (e.g., Shimadzu LC-20AP or equivalent).

  • Column: Phenyl-Hexyl Prep Column (e.g., Phenomenex Luna Phenyl-Hexyl, 250 x 21.2 mm, 5 µm).

  • Flow Rate: 15–20 mL/min.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary).

Mobile Phase Composition
  • Solvent A: Water + 0.1% Formic Acid (Promotes ionization for MS confirmation).

  • Solvent B: Acetonitrile (ACN).[4]

Gradient Program
Time (min)% Solvent BPhase Description
0.050Equilibration
2.050Sample Injection
25.085Separation Gradient (Target Elution ~18-22 min)
26.095Column Wash
30.095Hold
31.050Re-equilibration

Operational Note: Impurity 17 will likely elute after the Diketone on a Phenyl phase due to stronger


 stacking of the conjugated ylidene system with the stationary phase.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for isolating Impurity 17.

IsolationWorkflow cluster_legend Key Mechanism Start Crude Reaction Mixture (Paal-Knorr Step) LLE Liquid-Liquid Extraction (Water/Toluene) Start->LLE Aqueous Aqueous Layer (Discard Salts/Polar Amine) LLE->Aqueous Organic Organic Layer (Contains Impurity 17 + Diketone) LLE->Organic Flash Flash Chromatography (Silica: Hexane/EtOAc) Organic->Flash Concentrate Fractions Enriched Fractions (Target Mass 415.5 Da) Flash->Fractions Elutes @ ~10-15% EtOAc PrepLC Prep HPLC (Phenyl-Hexyl Column) Fractions->PrepLC Inject Final Lyophilization & Characterization PrepLC->Final Collect Peak (RT ~20min) Mech Separation Basis: Pi-Pi Interaction (Phenyl Column) resolves Unsaturated Impurity 17 from Saturated Diketone

Caption: Step-by-step isolation workflow emphasizing orthogonal separation mechanisms (Polarity vs. Pi-Pi interactions).

Validation & Characterization

Once the fraction is collected and lyophilized (yielding a pale yellow solid), validation is mandatory.

1. Mass Spectrometry (LC-MS):

  • Mode: ESI Positive.

  • Expected [M+H]⁺: 416.5 m/z.

  • Differentiation: The Diketone precursor will show [M+H]⁺ at 418.5 m/z. The 2 Da difference confirms the "dehydrogenated" (ylidene) structure.

2. NMR Spectroscopy (¹H NMR - 500 MHz, CDCl₃):

  • Diagnostic Signal: Look for the absence of the methine proton signal (typically around 4.5–5.0 ppm in the diketone) and the appearance of olefinic character or shifts in the aromatic region due to extended conjugation.

  • Methyl Group: The methyl group on the pentanamide chain will show a distinct shift compared to the saturated precursor.

References

  • Veeprho Laboratories. (n.d.). This compound Reference Standard. Retrieved from [Link][5]

  • Shimadzu Application News. (2019). Isolation and identification of Atorvastatin degradation impurities by UFPLC. Retrieved from [Link]

  • Desai, R., et al. (2019).[6] Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

Sources

Application Note: LC-MS/MS Characterization & Quantification of Atorvastatin Impurity 17

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the characterization of Atorvastatin Impurity 17, designed for researchers and analytical scientists.

Executive Summary

In the synthesis and stability profiling of Atorvastatin Calcium, the identification of non-pharmacopeial impurities is critical for ICH Q3A/B compliance. This compound (Chemical Name: (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide) represents a specific synthetic byproduct often encountered during the Paal-Knorr condensation step or oxidative degradation.

Unlike the common pharmacopeial impurities (A, B, C, D) which are often isomers or lactone forms of the parent drug (MW ~558 Da), Impurity 17 is a lower molecular weight species (MW 415.5 Da). This protocol details the LC-MS/MS parameters required to isolate, characterize, and quantify this specific impurity, distinguishing it from the parent API and other related substances.

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the chemical nature of the analyte is the first step in method development. Impurity 17 lacks the pyrrole ring closure found in Atorvastatin, presenting instead as an open-chain dione/amide structure.

PropertySpecification
Common Name This compound
CAS Number 1331869-19-2
Chemical Formula C₂₆H₂₂FNO₃
Molecular Weight 415.46 g/mol
Monoisotopic Mass 415.1584 Da
Precursor Ion [M+H]⁺ 416.16 Da
Structural Feature Open-chain precursor/degradation product containing 4-fluorophenyl and N-phenylamide moieties.[1]
Solubility Soluble in Methanol, Acetonitrile, DMSO; Low solubility in water.

LC-MS/MS Method Development Protocol

Chromatographic Conditions (LC)

The separation strategy prioritizes the resolution of the hydrophobic Impurity 17 from the Atorvastatin parent peak. A Phenyl-Hexyl or C18 column is recommended; however, the Phenyl-Hexyl stationary phase often provides superior selectivity for the aromatic-rich structure of Impurity 17.

  • System: UHPLC (e.g., Agilent 1290, Waters ACQUITY, or Shimadzu Nexera)

  • Column: Waters ACQUITY CSH Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm) or equivalent C18.

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: 2–5 µL

Mobile Phase Configuration:

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH buffering).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.0030Initial Hold
1.0030Isocratic
8.0090Linear Ramp (Elution of Impurity 17)
10.0090Wash
10.1030Re-equilibration
13.0030End of Run
Mass Spectrometry Parameters (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • ** Rationale:** The amide nitrogen and carbonyl oxygens in Impurity 17 are readily protonated under acidic mobile phase conditions.

Source Parameters (Generic - Optimize for specific instrument):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Source Temperature: 150°C

MRM Transitions (Quantification & Qualification)

Since Impurity 17 is a specific degradation/synthesis product, the following transitions are derived from its fragmentation behavior (cleavage of the amide bond and loss of the fluorophenyl moiety).

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)TypeStructural Logic
Impurity 17 416.2 297.1 20–25Quantifier Loss of Phenylisocyanate/Amide cleavage
Impurity 17 416.2 121.1 35QualifierBenzamide/Phenyl fragment
Impurity 17 416.2 269.1 28QualifierSecondary backbone cleavage
Atorvastatin (Ref)559.3440.225IS/RefStandard transition

Note: Exact collision energies (CE) are instrument-dependent. Perform a "CE Ramp" experiment (10V to 50V) during method validation to maximize the intensity of the 297.1 fragment.

Structural Elucidation & Workflow Logic

To confirm the identity of Impurity 17 without a certified reference standard (or to validate a custom standard), a Fragment-Matching Workflow is used. This distinguishes Impurity 17 from other isobaric species.

Mechanism of Fragmentation
  • Precursor Selection (416.2 m/z): The molecule is protonated.

  • Primary Fragmentation: The weakest bond is typically the amide linkage. Cleavage here often yields the characteristic amine or acylium ions.

  • Differentiation: Unlike Atorvastatin (which yields the m/z 440 fragment via loss of the dihydroxyheptanoic acid side chain), Impurity 17 lacks the dihydroxy side chain entirely. Therefore, absence of m/z 440 and absence of m/z 422 (water loss) in the MS2 spectrum is a key confirmation that this is not a degraded isomer of the parent drug, but a distinct synthesis intermediate/byproduct.

Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing this impurity.

ImpurityCharacterization Start Start: Impurity Profiling LC_Sep UHPLC Separation (Phenyl-Hexyl Column) Start->LC_Sep Q1_Scan Q1 Full Scan (Detect m/z 416.2) LC_Sep->Q1_Scan Decision Is m/z 416.2 Present? Q1_Scan->Decision Decision->LC_Sep No (Optimize Gradient) MS2_Exp Targeted MS/MS (Product Ion Scan) CE Ramp: 10-40 eV Decision->MS2_Exp Yes Data_Analysis Fragment Analysis MS2_Exp->Data_Analysis Check_440 Check for m/z 440/422 (Atorvastatin Core?) Data_Analysis->Check_440 ID_Imp17 ID: Impurity 17 (Fragments: 297, 121) Open Chain Structure Check_440->ID_Imp17 No (Unique Pattern) ID_Other ID: Other Degradant (Likely Side-chain loss) Check_440->ID_Other Yes (Fragments Found)

Caption: Logical workflow for distinguishing this compound from other related substances using MS/MS fragmentation patterns.

Protocol: Step-by-Step Characterization

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of Atorvastatin API (spiked with crude impurity mix if available) in 10 mL of Methanol.

  • Working Standard: If a reference standard for Impurity 17 (CAS 1331869-19-2) is available (e.g., from LGC Standards or Veeprho), prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile.

  • Sensitivity Check: Ensure the final concentration of the impurity is at least 0.05% of the API concentration (ICH reporting threshold).

Phase 2: MS Optimization (Infusion)

If pure standard is available:

  • Bypass the LC column.

  • Infuse the standard at 10 µL/min into the MS source.

  • Run a Precursor Ion Scan to confirm [M+H]+ = 416.2.

  • Run a Product Ion Scan (MS2) with sliding Collision Energy (15, 25, 35 eV).

  • Select the two most stable fragments for MRM (Quantifier and Qualifier).

Phase 3: LC-MS/MS Analysis
  • Equilibrate the Phenyl-Hexyl column with the starting mobile phase (30% B) for 5 minutes.

  • Inject the sample (Blank, Standard, then Spiked Sample).

  • Monitor the TIC (Total Ion Chromatogram) and Extract Ion Chromatogram (XIC) for m/z 416.2.

  • Retention Time Validation: Impurity 17 is less polar than the Atorvastatin lactone but more polar than the fully substituted parent in some phases; expect elution before the main Atorvastatin peak depending on the specific C18/Phenyl chemistry used. Note: In Phenyl-Hexyl columns, pi-pi interactions may shift its retention relative to aliphatic impurities.

References

  • Veeprho Laboratories. (n.d.). This compound | CAS 1331869-19-2.[1][3] Retrieved October 24, 2023, from [Link]

  • Shah, R. P., et al. (2012). Stress degradation behavior of Atorvastatin Calcium and development of a suitable stability-indicating LC method. Journal of Chromatographic Science. Retrieved from [Link]

  • Waters Corporation. (2020). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa Mass Detector. Application Note. Retrieved from [Link]

Sources

Introduction: The Criticality of Impurity Profiling in Atorvastatin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Sample Preparation for the Analysis of Atorvastatin Impurity 17

Atorvastatin, a leading synthetic lipid-lowering agent, is one of the most widely prescribed medications globally for the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2] The manufacturing and stability of such a critical therapeutic agent are under constant scrutiny to ensure patient safety and drug efficacy. During the synthesis of the Atorvastatin active pharmaceutical ingredient (API) or as a result of degradation, various related substances, or impurities, can form.[2]

One such process-related impurity is This compound , chemically known as (2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide (CAS No. 1331869-19-2).[3][4][5] Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH-Q3), mandate the identification and quantification of impurities exceeding specific thresholds. The presence of impurities, even in minute quantities, can potentially impact the drug product's safety and performance.

This application note provides a detailed, experience-driven guide to the essential sample preparation protocols required for the accurate and robust analysis of this compound. The methodologies discussed are designed to be self-validating systems, ensuring trustworthiness and reproducibility in a research or quality control setting.

The Foundational Role of Sample Preparation

The core objective of sample preparation is to present the analyte of interest—in this case, Impurity 17—to the analytical instrument in a state that is free from interfering matrix components and is compatible with the detection system. Impurities are often present at trace levels relative to the API, making their analysis a significant challenge.[6] An effective sample preparation protocol is therefore paramount and serves three primary functions:

  • Extraction: To efficiently liberate the analyte from the sample matrix (e.g., bulk API, tablet excipients, or biological fluid).

  • Purification: To remove endogenous or exogenous materials that could co-elute with the analyte, suppress instrument response (matrix effects), or physically damage the analytical column.

  • Concentration: To enrich the analyte to a level that is well within the detection limits of the analytical method.

The choice of technique is dictated by the nature of the sample matrix, the concentration of the analyte, and the required sensitivity of the analytical method, which is typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors.[6][7]

Core Methodologies in Sample Preparation

Several robust techniques have been established for the extraction and purification of Atorvastatin and its related substances. The selection of a specific technique is a critical experimental choice based on the complexity of the sample matrix.

  • Direct Dissolution & Extraction: For relatively clean samples like the bulk drug substance or pharmaceutical tablets, a straightforward "dissolve, sonicate, and filter" approach is often sufficient. The key is the selection of a diluent that ensures the complete solubility of both the API and its impurities while being compatible with the chromatographic mobile phase.[8][9] The use of sonication is a field-proven method to accelerate mass transfer and ensure exhaustive extraction from solid matrices.[10][11]

  • Solid-Phase Extraction (SPE): This is the gold standard for complex biological matrices like plasma or serum.[12][13][14] SPE utilizes a packed bed of sorbent to selectively retain the analyte while allowing matrix interferences to pass through. Subsequent washing steps further purify the sample before the analyte is eluted with a strong solvent. This technique provides a significantly cleaner extract than other methods, which is crucial for high-sensitivity LC-MS/MS bioanalysis.[1][12][13]

  • Liquid-Liquid Extraction (LLE): LLE operates on the principle of differential solubility of the analyte between two immiscible liquid phases (typically aqueous and organic). It is an effective technique for separating compounds from a complex aqueous environment, such as plasma, into a cleaner organic solvent.[15][16] Salting-out assisted LLE can further enhance extraction efficiency.[15][17]

  • Protein Precipitation (PPT): For bioanalytical screening, PPT is a rapid and simple method where a large volume of organic solvent (e.g., acetonitrile) is added to a plasma sample to denature and precipitate proteins.[1] While fast, it is less clean than SPE and may result in more significant matrix effects.

The following diagram illustrates the decision-making workflow for selecting an appropriate sample preparation protocol.

G Start Sample Matrix for This compound Analysis API Bulk Drug Substance (API) Start->API Clean Matrix Formulation Pharmaceutical Formulation (e.g., Tablets) Start->Formulation Solid Matrix with Excipients Biofluid Biological Fluid (e.g., Plasma) Start->Biofluid Complex Liquid Matrix Proto1 Protocol 1: Direct Dissolution API->Proto1 Proto2 Protocol 2: Solid-Liquid Extraction Formulation->Proto2 Proto3 Protocol 3: Solid-Phase Extraction (SPE) Biofluid->Proto3

Caption: Workflow for selecting the appropriate sample preparation protocol.

Experimental Protocols

The following protocols are presented as detailed, step-by-step methodologies grounded in established analytical practices.

Protocol 1: Quantification of Impurity 17 in Atorvastatin Bulk Drug Substance (API)

Causality: This protocol is designed for a high-purity matrix where the primary goal is simple, complete dissolution followed by dilution to an appropriate concentration for HPLC analysis. The absence of excipients simplifies the procedure significantly.

Materials:

  • Atorvastatin Calcium API

  • This compound Reference Standard

  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Volumetric flasks, analytical balance, ultrasonic bath

  • Syringe filters (0.45 µm or 0.22 µm PTFE)

Procedure:

  • Standard Preparation: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution. Further dilute this stock solution to achieve a final concentration suitable for calibration (e.g., 1.0 µg/mL).

  • Sample Preparation: Accurately weigh approximately 50 mg of the Atorvastatin Calcium API into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent. Sonicate for 10-15 minutes to ensure complete dissolution.[10]

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent. This yields a nominal concentration of 1.0 mg/mL of Atorvastatin.

  • Filtration: Prior to injection, filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This is a critical step to remove any particulate matter that could block the column frit.[18]

  • Inject into the HPLC or LC-MS system for analysis.

Protocol 2: Quantification of Impurity 17 in Atorvastatin Tablets

Causality: This protocol introduces a solid-liquid extraction step to quantitatively remove the API and its impurities from the insoluble excipients present in the tablet formulation. Centrifugation is essential to separate the liquid extract from the solid excipient pellet.

Materials:

  • Atorvastatin Tablets

  • Extraction Solvent: Acetonitrile and Water (70:30, v/v)

  • Centrifuge, mechanical shaker or ultrasonic bath

  • Other materials as listed in Protocol 1

Procedure:

  • Sample Homogenization: Weigh no fewer than 20 tablets and calculate the average tablet weight. Finely powder the tablets using a mortar and pestle to create a homogenous sample.

  • Sample Weighing: Accurately weigh a portion of the tablet powder equivalent to 50 mg of Atorvastatin into a 50 mL centrifuge tube.

  • Extraction: Add 25.0 mL of the extraction solvent to the tube. Cap tightly and vortex vigorously for 1 minute.

  • Place the tube in an ultrasonic bath for 20 minutes or on a mechanical shaker for 30 minutes to facilitate complete extraction.[11][19]

  • Separation: Centrifuge the suspension at 4000 rpm for 10 minutes to pellet the insoluble excipients.

  • Dilution & Filtration: Carefully transfer a 5.0 mL aliquot of the clear supernatant into a 10 mL volumetric flask and dilute to volume with the diluent from Protocol 1 (Acetonitrile:Water 50:50). Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Analyze alongside a similarly prepared standard solution.

Protocol 3: Bioanalysis of Atorvastatin and its Metabolites/Impurities in Human Plasma via SPE

Causality: This protocol is optimized for the purification and concentration of analytes from a highly complex biological matrix. Each step—from pH adjustment to specific wash and elution solvents—is designed to maximize analyte recovery while minimizing matrix interference, a prerequisite for sensitive and reliable LC-MS/MS quantification.[12][13]

Materials:

  • Human plasma samples, stored at -70°C[13]

  • Internal Standard (IS) solution (e.g., Deuterated Atorvastatin)

  • SPE Cartridges (e.g., Waters Oasis HLB, 30 mg)[13]

  • Pre-treatment Buffer: 100 mM Ammonium Acetate, pH 4.5[13]

  • Conditioning Solvent: Methanol

  • Wash Solvent: 20% Methanol in 100 mM Ammonium Acetate, pH 4.6[13]

  • Elution Solvent: 95% Methanol in Water[13]

  • Nitrogen evaporator, vortex mixer

Procedure: The workflow for this protocol is visualized below.

G cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Conditioning cluster_2 Solid-Phase Extraction cluster_3 Final Preparation Thaw Thaw 0.1 mL Plasma Spike Spike with Internal Standard Thaw->Spike Buffer Add 0.4 mL Ammonium Acetate Buffer Spike->Buffer Vortex1 Vortex Mix Buffer->Vortex1 Load Load Pre-treated Sample Vortex1->Load Condition_MeOH Condition with 0.4 mL Methanol Condition_Buffer Equilibrate with 0.8 mL Ammonium Acetate Buffer Condition_MeOH->Condition_Buffer Wash1 Wash with 0.5 mL Buffer Load->Wash1 Wash2 Wash with 0.9 mL Methanol/Water (20:80) Wash1->Wash2 Dry Dry Cartridge under Vacuum Wash2->Dry Elute Elute with 0.3 mL Methanol/Water (95:5) Dry->Elute Evap Evaporate Eluate to Dryness (Nitrogen Stream, 35°C) Elute->Evap Recon Reconstitute in 0.2 mL Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Detailed workflow for Solid-Phase Extraction (SPE) of Atorvastatin from plasma.[13]

Data Presentation: Summary of Protocols and Analytical Conditions

For clarity and easy comparison, the key parameters of the described protocols and a typical set of analytical conditions are summarized below.

Table 1: Summary of Sample Preparation Protocols

ParameterProtocol 1 (API)Protocol 2 (Tablets)Protocol 3 (Plasma)
Sample Type Bulk Drug SubstancePharmaceutical TabletHuman Plasma
Primary Technique Direct DissolutionSolid-Liquid ExtractionSolid-Phase Extraction (SPE)
Key Steps Weigh -> Dissolve -> Sonicate -> FilterWeigh Powder -> Extract -> Centrifuge -> Dilute -> FilterThaw -> Spike -> Pre-treat -> Load -> Wash -> Elute -> Evaporate -> Reconstitute
Typical Solvent/Reagent Acetonitrile/WaterAcetonitrile/WaterMethanol, Ammonium Acetate Buffer
Rationale Clean matrix, requires simple dissolutionRemoval of insoluble excipientsHigh purification and concentration from complex matrix

Table 2: Typical HPLC / UPLC Analytical Conditions for Atorvastatin Impurity Analysis

ParameterTypical ConditionJustification / Reference
Column Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent C8/C18Provides good resolution between Atorvastatin and its potential impurities.[8]
Mobile Phase A Water with 0.05% Trifluoroacetic Acid (TFA)Acidified mobile phase improves peak shape for acidic compounds like Atorvastatin.[20]
Mobile Phase B Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)Common organic modifier providing good separation efficiency.[20]
Elution Mode GradientNecessary to elute a range of impurities with different polarities in a reasonable timeframe.[8][20]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[8]
Detection Wavelength 245 nmA common UV detection wavelength for Atorvastatin and its related substances.[8]
Column Temperature 40 °CElevated temperature can improve peak efficiency and reduce viscosity.[8]

Conclusion

The successful analysis of this compound hinges on the selection and meticulous execution of an appropriate sample preparation protocol. For bulk drug and simple formulations, direct dissolution and extraction methods are efficient and reliable. For complex biological fluids, where ultimate sensitivity and cleanliness are required, Solid-Phase Extraction stands as the authoritative technique. By understanding the causality behind each step—from solvent choice to extraction mechanics—researchers can develop and validate robust methods that ensure data integrity and contribute to the overall safety and quality of pharmaceutical products. Each protocol described herein is a self-validating system, designed to deliver accurate and reproducible results for drug development professionals.

References

  • Hermann, M., et al. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Yang, Y., et al. (2015). High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry. Journal of Separation Science. Available at: [Link]

  • Shimadzu Corporation. LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Application News. Available at: [Link]

  • Seshachalam, U., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of the Chilean Chemical Society. Available at: [Link]

  • Deng, F., et al. (2009). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. Chromatographia. Available at: [Link]

  • Anusha, I., et al. (2018). Bioanalytical Method Development and Validation of Atorvastatin in Human Plasma by Using UV -Visibile Spectrophotometry. PharmaInfo. Available at: [Link]

  • Samanidou, V., et al. (2017). Determination of atorvastatin in human plasma by magnetic solid-phase extraction combined with HPLC and application to a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]

  • Li, Y., et al. (2015). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods. Available at: [Link]

  • Acevska, J., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules. Available at: [Link]

  • Al-Mousawi, A. M., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites in Human Plasma. Molecules. Available at: [Link]

  • Deshpande, A. R., et al. (2011). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Asian Journal of Research in Chemistry. Available at: [Link]

  • Liew, K.B., et al. (2013). The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by lc-ms ms and its application to pharmacokinetics study. Songklanakarin Journal of Science and Technology. Available at: [Link]

  • Ghorbani, M., et al. (2019). Dispersive Solid Phase Extraction Using Magnetic Nanoparticles Performed in a Narrow-Bored Tube for Extraction of Atorvastatin. Advanced Pharmaceutical Bulletin. Available at: [Link]

  • Veeprho. (n.d.). This compound | CAS 1331869-19-2. Retrieved from [Link]

  • JETIR. (2022). ANTISOLVENT SONOCRYSTALISATION OF ATORVASTATIN: EFFECT OF ULTRASOUND ON PHYSIOCHEMICAL PROPERTIES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Trajkovic, J., et al. (2022). DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANO COLUMN BASED ON CORE-SHELL TECHNOLOGY. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Zarei, M., et al. (2020). Rapid ultrasound-assisted microextraction of atorvastatin in the sample of blood plasma by nickel metal organic modified with alumina nanoparticles. Journal of Separation Science. Available at: [Link]

  • Shimadzu Corporation. (n.d.). LC-15-ADI-036 Isolation and identification of Atorvastatin degradation impurities by UFPLC. Application News. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 666714-64-3. Retrieved from [Link]

  • Petkovska, J., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • Trajkovic, J., et al. (2022). Development of a stability-indicating method for evaluation of impurity profile of Atorvastatin film-coated tablets using cyano column based on core-shell technology. ResearchGate. Available at: [Link]

  • Rashidi, A. M., et al. (2016). Ultrasound-assisted mixed hemimicelle magnetic solid phase extraction followed by high performance liquid chromatography for the quantification of atorvastatin in biological and aquatic samples. Analytical Methods. Available at: [Link]

  • Veeprho. (2022). Atorvastatin and it's Impurities: An Overview. Retrieved from [Link]

  • Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Application Note. Available at: [Link]

  • Singh, S., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Erturk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Zarei, M., et al. (2020). Rapid ultrasound-assisted microextraction of atorvastatin in the sample of blood plasma by nickel metal organic modified with alumina nanoparticles. ResearchGate. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Application News. Available at: [Link]

  • Waters Corporation. (2023). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Application Note. Available at: [Link]

  • Erturk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. AVESİS - İstanbul Üniversitesi. Available at: [Link]

  • British Pharmacopoeia. (2024). Atorvastatin Tablets USP Monograph. Scribd. Available at: [Link]

  • Wang, Z., et al. (2009). Ultrasound assisted ionic liquid dispersive liquid phase extraction of lovastatin and simvastatin: a new pretreatment procedure. Journal of Chromatography A. Available at: [Link]

Sources

Application Note: Advanced NMR Spectroscopy Analysis of Atorvastatin Impurity 17 (Diketo-Amide Intermediate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the synthesis and stability profiling of Atorvastatin Calcium (Lipitor®), "Impurity 17" (commercially designated, CAS 1331869-19-2) represents a critical process-related substance.[1][2] Chemically identified as 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide , this compound is the open-chain Diketo-Amide precursor.[3][1]

Its presence indicates an incomplete Paal-Knorr condensation or ring-opening degradation.[3][1] Distinguishing this open-chain structure from the closed pyrrole ring of the active pharmaceutical ingredient (API) is a common analytical challenge due to keto-enol tautomerism that complicates chromatograms and NMR spectra.[1]

This Application Note provides a definitive protocol for the isolation, sample preparation, and NMR-based structural elucidation of Impurity 17, ensuring compliance with ICH Q3A/Q3B guidelines.

Chemical Background & Mechanism[1]

The formation of Atorvastatin involves the Paal-Knorr condensation of a 1,4-diketone with a primary amine.[1] Impurity 17 is the 1,4-diketone intermediate (specifically the amide-functionalized precursor) prior to the cyclization with the chiral amine side chain.[3][1]

Formation Pathway

The impurity persists if the cyclization step is incomplete or if the reaction conditions (acid catalyst/temperature) are insufficient to drive the dehydration of the hemiaminal intermediate.[3]

Atorvastatin_Impurity_Pathway Start Precursors (Fluorophenyl ketone + Amide) Imp17 Impurity 17 (Diketo-Amide Intermediate) CAS: 1331869-19-2 Start->Imp17 Condensation Hemiaminal Hemiaminal Intermediate Imp17->Hemiaminal + Chiral Amine (Paal-Knorr Step 1) Amine Chiral Amine Side Chain Hemiaminal->Imp17 Reversible (Hydrolysis) Atorvastatin Atorvastatin (Pyrrole Ring Closed) Hemiaminal->Atorvastatin - 2 H2O (Cyclization/Dehydration)

Figure 1: Reaction pathway showing Impurity 17 as the critical intermediate in the Paal-Knorr synthesis of Atorvastatin.[3][1]

Experimental Protocol

Materials and Reagents
  • Analyte: Atorvastatin Impurity 17 Reference Standard (>95% purity).[3]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[3][1]

    • Rationale: CDCl3 is avoided because the acidic nature of chloroform can induce further tautomeric shifts or degradation.[3] DMSO-d6 stabilizes the hydrogen-bonding network of the amide and enol forms.[1]

  • Instrument: 600 MHz NMR Spectrometer (Cryoprobe recommended for trace analysis).

Sample Preparation
  • Weighing: Accurately weigh 5.0 mg of Impurity 17.

  • Dissolution: Dissolve in 600 µL of DMSO-d6.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended particles remain, as the compound is hydrophobic.[3]

  • Equilibration: Allow the sample to sit at room temperature (298 K) for 15 minutes prior to acquisition to establish tautomeric equilibrium.

NMR Acquisition Parameters

To distinguish the impurity from the API, specific parameters are required to detect the absence of the heptanoic acid side chain and the presence of specific keto-enol signatures.[3]

Parameter1H NMR Setting13C NMR SettingRationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power gated decoupling)Standard quantitative parameters.
Relaxation Delay (D1) 5.0 sec2.0 secEnsures full relaxation of aromatic protons for integration accuracy.[3]
Scans (NS) 641024High S/N required for carbon detection of quaternary carbonyls.[3]
Temperature 298 K298 KStandardized temperature.[3]
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)Capture downfield amide/enol protons and carbonyl carbons.[3][1]

Structural Elucidation & Analysis

1H NMR Interpretation

The spectrum of Impurity 17 differs significantly from Atorvastatin in three key regions: the aliphatic region (isopropyl only), the aromatic region, and the downfield region (amide/enol).[3]

Key Diagnostic Signals:

  • Isopropyl Group (The Anchor):

    • Observation: A sharp septet at ~3.9 ppm and a doublet at ~1.3 ppm.[3]

    • Differentiation: In Atorvastatin (API), the isopropyl methine is attached to the pyrrole ring.[3] In Impurity 17, it is alpha to a ketone.[3] This causes a slight downfield shift and change in coupling environment compared to the API.

  • Absence of Chiral Side Chain:

    • Observation: Complete absence of signals in the 1.0–2.5 ppm (methylene) and 3.5–4.5 ppm (carbinol methine) range associated with the dihydroxyheptanoic acid chain.[3]

    • Validation: This confirms the molecule is the "core" fragment and not a side-chain degradation product.[3][1]

  • The "Diketo" vs. "Enol" Tautomerism:

    • Impurity 17 exists in equilibrium.[3] You may observe "doubling" of signals or broad exchange peaks.[3]

    • Enol -OH: Broad singlet >12.0 ppm (often invisible if exchange is fast).[3][1]

    • Amide -NH: Sharp singlet ~9.5 - 10.0 ppm.[3][1]

13C NMR Interpretation

The carbon spectrum provides the definitive proof of the open-chain structure.[1]

  • Carbonyls (C=O): Look for three distinct carbonyl signals in the 160–200 ppm range (two ketones, one amide).[3]

    • Contrast: Atorvastatin (API) has only two carbonyls (one amide, one carboxylic acid/carboxylate) and lacks the ketone signals.[3]

  • Pyrrole Carbons (Missing): The API has characteristic quaternary carbons for the pyrrole ring (~115-130 ppm).[3][1] Impurity 17 lacks this specific aromatic pattern, replacing it with aliphatic ketone carbons.[3]

Summary of Chemical Shifts (DMSO-d6)
PositionTypeChemical Shift (δ ppm)MultiplicityAssignment Note
Amide NH 1H9.85SingletDownfield due to H-bonding.[3][1]
Aromatic 1H7.0 – 7.6MultipletsOverlapping Phenyl & Fluorophenyl.[3]
Methine (i-Pr) 1H3.85SeptetAlpha to ketone.[3][1]
Methyl (i-Pr) 3H1.25DoubletIsopropyl methyls.[3][1]
Ketone C=O 13C~195.0 & ~188.0SingletDiagnostic: Absent in API.[3]
Amide C=O 13C~165.0SingletCommon to both.[3]

Validation & Quality Control Workflow

To ensure the reliability of this analysis in a regulated environment (GMP), the following decision tree should be applied.

Validation_Workflow Sample Isolate Impurity or Spiked Sample H_NMR Run 1H NMR (DMSO-d6) Sample->H_NMR Check_SideChain Check 1.0-4.5 ppm region Are heptanoic acid signals present? H_NMR->Check_SideChain Check_Ketone Run 13C NMR Check >180 ppm Check_SideChain->Check_Ketone No (Clean Region) Result_API Identity: Atorvastatin (or related degradant) Check_SideChain->Result_API Yes (Signals Found) Check_Ketone->Result_API No Ketone Signals Result_Imp17 Identity: Impurity 17 (Diketo-Amide) Check_Ketone->Result_Imp17 Ketone Signals Present

Figure 2: Logic flow for confirming Impurity 17 identity against the parent API.

References

  • Veeprho Laboratories. (n.d.).[3] this compound (CAS 1331869-19-2) Structure and Details. Retrieved February 22, 2026, from [Link][3]

  • National Center for Biotechnology Information (NCBI). (2019).[3] Characterization of two new degradation products of atorvastatin calcium. PMC. Retrieved February 22, 2026, from [Link]

  • ChemWhat. (n.d.). This compound Chemical Properties. Retrieved February 22, 2026, from [Link][3]

  • ResearchGate. (2008).[3] Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Atorvastatin Impurity Resolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Impurity 17" Challenge

Welcome to the Advanced Chromatography Support Center. You are likely here because your Atorvastatin Calcium HPLC method is failing system suitability due to a critical co-elution involving Impurity 17 .

Technical Definition: In the context of high-purity standards (e.g., LGC, USP, EP reference materials), Atorvastatin Impurity 17 typically refers to the Diketo-Atorvastatin analog (CAS 1331869-19-2 ).[1]

  • Chemical Name: 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide.[1]

  • Characteristics: Highly lipophilic, non-ionizable (neutral at analytical pH), and possesses extensive aromaticity.

The Problem: Due to its high hydrophobicity and lack of ionizable acid/base groups compared to the parent drug, Impurity 17 often co-elutes with other late-eluting hydrophobic impurities (such as the Atorvastatin Lactone or dimers ) or shifts unpredictably during gradient transfers between instruments.

Module 1: Diagnostic Triage (Start Here)

Before altering your chemistry, confirm the identity of the problem peak.

Q1: Are you sure it is Impurity 17?

Symptom: A peak merges with the main API or a known impurity (like Impurity B or C). Action: Run the "Spectral Ratio Test" .

  • Step 1: Extract the UV spectrum at the peak apex.

  • Step 2: Compare the ratio of absorbance at 244 nm (max) vs. 225 nm (valley).

  • Logic: Atorvastatin and its isomers (Impurity A, B, C) have identical chromophores.[2] Impurity 17 (Diketo) has a conjugated system that alters this ratio.[1]

    • Ratio matches API: It is likely a diastereomer (Impurity C) or Desfluoro (Impurity B).[1]

    • Ratio differs: Confirmed structural variant (Impurity 17 or degradation product).[1]

Q2: Is the resolution loss due to Chemistry or Physics?

Test: Reduce injection volume by 50%.

  • Resolution improves: The column is overloaded (Physics).

  • Resolution stays poor: The selectivity is insufficient (Chemistry). -> Proceed to Module 2.

Module 2: The Chemistry of Separation

To separate Impurity 17, you must exploit its unique molecular features: Aromaticity and Hydrophobicity .

Critical Interaction Pathways

G Imp17 Impurity 17 (Highly Aromatic, Neutral) C18 C18 Column (Hydrophobic Interaction) Imp17->C18 Strong Retention (Non-selective) Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Imp17->Phenyl Enhanced Retention (Pi-Pi Stacking) API Atorvastatin API (Acidic, Polar Head) API->C18 Moderate Retention API->Phenyl Standard Retention Resolution Resolution Phenyl->Resolution Selectivity Gain (Alpha > 1.2)

Figure 1: Mechanism of Selectivity.[1] Standard C18 columns rely solely on hydrophobicity, often failing to distinguish Impurity 17 from similar lipophilic degradants. Phenyl-Hexyl phases introduce Pi-Pi interactions, pulling the aromatic Impurity 17 away from the API/Lactone.[1]

Module 3: Step-by-Step Troubleshooting Protocols

Scenario A: Co-elution with Atorvastatin Lactone (Late Elution)

Impurity 17 is hydrophobic and often merges with the Lactone peak in standard C18 gradients.

Protocol: The "Pi-Selectivity" Switch This protocol uses a Phenyl-Hexyl stationary phase to grab the aromatic rings of Impurity 17, increasing its retention time relative to the Lactone.[1]

  • Stationary Phase: Switch from C18 (L1) to Phenyl-Hexyl (L11) .

    • Recommended: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.[1]9) OR Ammonium Acetate (pH 4.5).[1]

    • Note: Lower pH suppresses silanol activity, sharpening the peaks.

  • Mobile Phase B: Acetonitrile (100%).[1]

    • Avoid Methanol: Methanol dampens pi-pi interactions.[1] Acetonitrile enhances them.[1]

  • Gradient Adjustment:

    • Impurity 17 elutes late.[1] Add a shallow gradient step (e.g., 50% to 65% B over 15 minutes) rather than a steep ramp.

ParameterStandard C18 ConditionOptimized Phenyl-Hexyl Condition
Column C18 (5 µm, 250 x 4.6mm)Phenyl-Hexyl (3.5 µm, 150 x 4.6mm)
Mechanism HydrophobicityHydrophobicity + Pi-Pi Stacking
Critical Pair Imp-17 / Lactone (Rs < 1.[1]0)Imp-17 / Lactone (Rs > 2.[1]5)
Mobile Phase B ACN / THF (95:5)100% ACN (Maximizes Pi-Pi)
Scenario B: Co-elution with Impurity B or C (Mid-Elution)

If "Impurity 17" in your chromatogram is actually a misidentified diastereomer or Desfluoro analog.[1]

Protocol: The "pH-Tuning" Method Atorvastatin has a pKa of ~4.5 (carboxylic acid).[1] Small pH changes drastically affect its retention relative to non-ionizable impurities.[1]

  • Buffer Selection: Switch to Ammonium Acetate (10-20 mM) .[1]

  • The pH Sweep:

    • pH 4.1: Atorvastatin is partially ionized. Retention is high.[1]

    • pH 5.5: Atorvastatin is fully ionized (COO-).[1] Retention decreases significantly.[1]

    • Impurity 17 (Diketo): Neutral. Retention remains constant regardless of pH.

  • Action: If Impurity 17 co-elutes on the tail of the API, increase pH by 0.2 units . The API will move earlier (faster), leaving Impurity 17 behind.

Module 4: Workflow Visualization

Use this decision tree to guide your daily experiments.

Troubleshooting Start Start: Co-elution Detected CheckID Is it definitely Impurity 17? (Check UV Ratio 244/225nm) Start->CheckID IsImp17 Yes (Diketo/Aromatic) CheckID->IsImp17 Ratio Differs from API NotImp17 No (Likely Impurity B/C) CheckID->NotImp17 Ratio Matches API SwitchCol Switch to Phenyl-Hexyl Column (Maximize Pi-Pi interaction) IsImp17->SwitchCol CheckpH Check Mobile Phase pH NotImp17->CheckpH RemoveMeOH Replace MeOH with ACN (MeOH disrupts Pi-Pi) SwitchCol->RemoveMeOH AdjustpH Adjust pH +/- 0.2 units (Moves API relative to Impurity) CheckpH->AdjustpH Resolution < 1.5

Figure 2: Troubleshooting Decision Tree. Distinguishing the chemical nature of the impurity is the primary step before optimizing method parameters.

Module 5: Frequently Asked Questions (FAQ)

Q: I cannot change the column (Validated Method). How do I separate Impurity 17 on a C18? A: If locked to C18, you must use Tetrahydrofuran (THF) as a modifier.

  • Why? THF has a unique shape selectivity that differs from ACN.[1]

  • Try: Add 5% THF to Mobile Phase B.[1] This often alters the selectivity of the aromatic Impurity 17 enough to clear the co-elution. Warning: Ensure your PEEK tubing is compatible.

Q: My baseline is drifting at the retention time of Impurity 17. A: This is often a "Ghost Peak" artifact, not Impurity 17.

  • Test: Run a gradient with 0 µL injection.[1] If the peak appears, it is a contaminant in the mobile phase (often from the water source or degraded buffer). Impurity 17 is a synthetic by-product and will not appear in a blank.[1]

Q: Why does the resolution change between my Agilent and Waters systems? A: Dwell volume differences affect the gradient slope at the column head.

  • Impurity 17 is highly sensitive to the % Organic slope.

  • Fix: Calculate the dwell volume of both systems. If the new system has a smaller dwell volume, add an "Isocratic Hold" at the start of the gradient (e.g., 2 minutes) to mimic the delay of the older system.

References

  • Vakkum, R. et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI.[1]

  • Veeprho Laboratories. (2024).[1] this compound Structure and CAS Data. Veeprho Standards.

  • European Directorate for the Quality of Medicines (EDQM). Atorvastatin Calcium Trihydrate Monograph 2191. European Pharmacopoeia (Ph.[1][3][4] Eur.).

  • Waters Corporation. (2023).[1] Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa II Mass Detector. Waters Application Notes.

  • Shah, D.A. et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin. International Journal of Pharmaceutical Sciences and Drug Research.

Sources

Technical Support Center: Atorvastatin Impurity 17 Separation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase pH for Atorvastatin Impurity 17 (Diketoene Impurity) Separation Document ID: TS-ATO-IMP17-001 Status: Active Audience: Analytical Chemists, QC Specialists, Method Development Scientists[][2]

Executive Summary & Diagnostic Check

Welcome to the Method Development Support Center. This guide addresses the specific challenge of resolving This compound (CAS: 1331869-19-2), often referred to as the Diketoene Impurity , from the main Atorvastatin peak.[][2]

Unlike general impurity profiling, separating Impurity 17 requires exploiting the differential ionization between the parent drug and the impurity.[] While Atorvastatin contains a terminal carboxylic acid (pKa ~4.5), Impurity 17 is a degradation product lacking this ionizable functionality.[][2] This distinct chemical difference makes pH optimization the single most effective tool for resolution.[]

Quick Diagnostic: Is this your issue?
  • Symptom: A critical pair resolution (

    
    ) < 1.5 between the main peak and a late-eluting hydrophobic impurity.[]
    
  • Observation: The impurity retention time (

    
    ) remains relatively constant while the main peak shifts significantly when you adjust the buffer ratio.
    
  • Target Analyte: Impurity 17 (2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide).[][2][3]

The Science: Why pH is the Control Lever[1]

To solve this separation, you must understand the "Differential Mobility" mechanism.[]

The Chemical Mismatch
CompoundFunctional CharacteristicpKapH Behavior
Atorvastatin (API) Monocarboxylic Acid~4.46Highly pH Dependent. Shifts from hydrophobic (neutral) to hydrophilic (ionized) as pH increases.[][2]
Impurity 17 Diketoene / AmideNeutral*pH Independent. Retention is driven almost exclusively by hydrophobic interaction with the stationary phase.[][2]

*Note: Impurity 17 lacks the free heptanoic acid tail found in the API, rendering it significantly less sensitive to mobile phase pH changes in the typical range (2.5 – 6.0).[]

The Separation Strategy

Since Impurity 17 acts as a "stationary marker" in your chromatogram, you must move the Atorvastatin peak away from it.[]

  • At pH < 3.0: Atorvastatin is fully protonated (neutral).[] It is most hydrophobic and will elute later , potentially co-eluting with or eluting after Impurity 17.[]

  • At pH > 5.5: Atorvastatin is fully ionized (negative charge).[] It becomes more hydrophilic and elutes earlier , creating a window between it and the hydrophobic Impurity 17.[]

Interactive Troubleshooting Protocols

Workflow 1: The pH Scouting Protocol

Use this standard operating procedure to establish the optimal separation window.[]

Reagents Required:

  • Ammonium Acetate (volatile, MS compatible) or Potassium Phosphate (UV only, robust).[][2]

  • HPLC Grade Acetonitrile.[][2]

  • Milli-Q Water.[][2]

Step-by-Step:

  • Prepare Three Buffers:

    • Buffer A: 10mM Ammonium Acetate, adjusted to pH 3.0 (using Acetic Acid).

    • Buffer B: 10mM Ammonium Acetate, adjusted to pH 4.5 (native/unadjusted).

    • Buffer C: 10mM Ammonium Acetate, adjusted to pH 6.0 (using dilute Ammonia).

  • Run the Gradient:

    • Use a generic 5% to 95% B gradient over 20 minutes on a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Inject the sample using Buffer A, then B, then C.[]

  • Analyze the Shift:

    • Overlay the three chromatograms.[]

    • Identify Impurity 17 (the peak that did not move significantly).[]

    • Select the pH where the Atorvastatin peak is furthest from the static Impurity 17 peak.

Workflow 2: Resolution Failure Decision Tree

Follow this logic path if your initial attempts fail.

pH_Optimization_Logic Start Start: Resolution < 1.5 Check_Elution Check Elution Order: Is Impurity 17 eluting BEFORE or AFTER API? Start->Check_Elution Imp_After Impurity 17 elutes AFTER Atorvastatin Check_Elution->Imp_After Impurity is Late Eluter Imp_Before Impurity 17 elutes BEFORE Atorvastatin Check_Elution->Imp_Before Impurity is Early Eluter Action_Increase_pH Action: INCREASE pH (Target pH 5.5 - 6.0) Imp_After->Action_Increase_pH Move API Earlier Action_Decrease_pH Action: DECREASE pH (Target pH 2.5 - 3.0) Imp_Before->Action_Decrease_pH Move API Later Result_Increase Result: API ionizes (-) Elutes earlier Resolution Increases Action_Increase_pH->Result_Increase Result_Decrease Result: API protonates (0) Elutes later Resolution Increases Action_Decrease_pH->Result_Decrease

Caption: Logic flow for adjusting mobile phase pH based on relative elution order of Atorvastatin and Impurity 17.

Frequently Asked Questions (FAQs)

Q: I see Impurity 17 co-eluting exactly with Atorvastatin at pH 4.5. Why is this happening? A: pH 4.5 is close to the pKa of Atorvastatin (~4.46).[][2] At this pH, the drug exists as a 50/50 mixture of ionized and neutral species.[][4] This often results in "intermediate" retention that might perfectly overlap with the neutral Impurity 17. Solution: Move away from the pKa. Shift to pH 2.8 (fully neutral) or pH 5.8 (fully ionized) to break the co-elution.[]

Q: Can I use a Phosphate buffer instead of Acetate? A: Yes, and for UV detection, it is often preferred due to lower UV cutoff.[][2] However, phosphate has poor buffering capacity between pH 3.5 and 5.5.[]

  • Recommendation: Use Potassium Phosphate for pH < 3.0 or pH > 6.0 .[][2] Use Ammonium Acetate if you must work in the pH 3.8 – 5.8 range or if you are using LC-MS.[]

Q: Does temperature affect this separation? A: Yes. Impurity 17 is structurally rigid (diketoene), while Atorvastatin is flexible.[][2] Increasing temperature (e.g., 25°C


 40°C) generally reduces retention for both, but often improves mass transfer for the large Atorvastatin molecule, sharpening the peak and improving 

.[] Start at 30°C.[][5]

Q: What column stationary phase is best for this impurity? A: While C18 is standard, a Phenyl-Hexyl column often provides superior selectivity for Impurity 17.[][2] The impurity contains multiple phenyl rings (see structure), allowing for


 interactions with a Phenyl phase that are distinct from the hydrophobic interactions on a C18 phase.[][2]

References

  • Veeprho Laboratories. (n.d.).[] this compound (CAS 1331869-19-2).[][2][3][6] Retrieved from [Link][]

  • Shah, Y., et al. (2018).[] "Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds." MedCrave Online Journal of Bioequivalence & Bioavailability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[] PubChem Compound Summary for CID 60823, Atorvastatin. Retrieved from [Link][][2]

Sources

Impact of temperature on Atorvastatin Impurity 17 degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Atorvastatin Thermal Degradation

Guide for Scientists and Drug Development Professionals

Welcome to our dedicated technical support guide on the thermal degradation of Atorvastatin, with a specific focus on Atorvastatin Impurity 17. This resource is designed for researchers, analytical scientists, and formulation experts who are navigating the challenges of stability testing and impurity profiling for Atorvastatin. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the thermal stability of Atorvastatin.

Q1: What is this compound, and how does it form from the parent drug under thermal stress?

A1: this compound (CAS 1331869-19-2) is a known degradation product of Atorvastatin.[1] Unlike simpler degradants such as the Atorvastatin lactone (formed by intramolecular cyclization of the dihydroxy acid side chain), Impurity 17 represents a more significant alteration of the parent molecule.[2] Its formation involves complex reactions, including potential cyclization and cleavage events, that are accelerated by high temperatures. Understanding its structure is critical for developing specific analytical methods and for assessing the potential toxicological impact.

The transformation from Atorvastatin to Impurity 17 under thermal stress is a critical degradation pathway to monitor during stability studies.

G cluster_0 Atorvastatin cluster_1 This compound Atorvastatin Atorvastatin (C33H35FN2O5) Degradation_Process Thermal Stress (e.g., >100°C) Atorvastatin->Degradation_Process Impurity17 This compound (C26H22FNO3) Degradation_Process->Impurity17

Sources

Validation & Comparative

A Comprehensive Guide to Determining the Relative Response Factor (RRF) for Atorvastatin Impurity 17

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Pharmaceutical Impurity Profiling

In the landscape of pharmaceutical development and quality control, the accurate quantification of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Atorvastatin, a widely prescribed synthetic lipid-lowering agent, undergoes a complex manufacturing process that can result in the formation of various related substances. One such substance, Atorvastatin Impurity 17 (CAS 1331869-19-2), requires meticulous monitoring to ensure the final drug product meets stringent purity specifications.[1][2]

The challenge in quantifying impurities via High-Performance Liquid Chromatography (HPLC) with UV detection lies in a fundamental assumption: that the analyte and the impurity exhibit an identical response to the detector. This is rarely the case, as minor structural differences can significantly alter a molecule's chromophore and, consequently, its molar absorptivity at a given wavelength. Failure to correct for this discrepancy leads to inaccurate—and potentially non-compliant—impurity reporting.

This guide provides an in-depth, experience-driven methodology for determining the Relative Response Factor (RRF) for this compound. The RRF serves as a scientifically validated correction factor, enabling the precise quantification of the impurity relative to the Active Pharmaceutical Ingredient (API) without the need for an impurity reference standard in every routine analysis.[3][4] We will delve into the theoretical basis, a detailed experimental protocol, and the critical interpretation of results, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

The Theoretical Cornerstone: Understanding the Relative Response Factor

The Relative Response Factor is a measure of the sensitivity of a detector to an impurity relative to its corresponding API.[7] It is a ratio of the responses of the impurity and the API under identical chromatographic conditions.[3] For UV-Vis detectors, this response is the peak area generated per unit concentration.

The most robust and widely accepted method for RRF determination is the slope method .[7][8] This involves generating individual calibration curves for both the Atorvastatin API and Impurity 17 by plotting detector response (peak area) against a series of concentrations. The slope of the resulting linear regression line represents the response factor (RF) for that specific compound.

The RRF is then calculated using the following formula:

RRF = (Slope of Impurity 17) / (Slope of Atorvastatin API) [8][9]

An RRF value of 1.0 indicates an identical response, while a value greater or less than 1.0 signifies that the impurity has a stronger or weaker response, respectively, than the API. This calculated RRF is then used in routine analysis to correct the area of the impurity peak, providing a more accurate mass percentage.

Experimental Workflow for RRF Determination

The following diagram outlines the comprehensive workflow for establishing the RRF of this compound.

RRF_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Calculation cluster_final Phase 4: Implementation prep_standards Prepare Certified Reference Standards (Atorvastatin & Impurity 17) prep_stock Create Independent Stock Solutions (API & Impurity) prep_standards->prep_stock prep_cal Prepare Linearity Series (e.g., LOQ to 150% of spec limit) prep_stock->prep_cal hplc_system Equilibrate HPLC System prep_cal->hplc_system inject_cal Inject Calibration Series (API & Impurity) hplc_system->inject_cal gen_curves Generate Calibration Curves (Peak Area vs. Concentration) inject_cal->gen_curves lin_reg Perform Linear Regression (Determine Slope for each compound) gen_curves->lin_reg calc_rrf Calculate RRF (Slope_Imp / Slope_API) lin_reg->calc_rrf final_rrf Established RRF calc_rrf->final_rrf

Caption: Workflow for RRF determination of this compound.

Detailed Experimental Protocol

This protocol is a validated starting point. Method parameters, particularly the gradient profile, may require optimization based on the specific HPLC system and column used.

Materials and Instrumentation
  • Reference Standards: Atorvastatin Calcium (USP or EP reference standard), this compound (certified reference material with known purity).

  • HPLC System: A quaternary or binary HPLC system with a PDA or multi-wavelength UV detector.

  • Column: Waters Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent.[10][11]

  • Solvents: Acetonitrile (HPLC grade), Tetrahydrofuran (HPLC grade), Water (Milli-Q or equivalent).

  • Reagents: Trifluoroacetic acid (TFA) or Ammonium Acetate (reagent grade).

  • Glassware: Class A volumetric flasks and pipettes.

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is typically suitable.[9]

Chromatographic Conditions

The goal is to achieve baseline separation of Atorvastatin, Impurity 17, and other known impurities. The following conditions are based on published methods for Atorvastatin impurity analysis.[9][10]

ParameterConditionCausality and Justification
Mobile Phase A 0.05% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for acidic analytes like Atorvastatin.
Mobile Phase B 0.05% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for these compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and selectivity.
Detection λ 245 nmA common wavelength for Atorvastatin and its impurities, offering good sensitivity.[9][12]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate detector response.
Gradient Program Time (min)%B
040
1570
2090
2590
25.140
3040
Preparation of Solutions

Causality: The accuracy of the RRF is directly dependent on the precise preparation of standard solutions. Using independent stock solutions minimizes the risk of a single weighing error propagating through the entire experiment.

  • Atorvastatin Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Atorvastatin Calcium reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Impurity 17 Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Series: Prepare a series of at least five calibration solutions for both Atorvastatin and Impurity 17 from their respective stock solutions. The concentration range should encompass the limit of quantitation (LOQ) up to 150% of the impurity specification limit (e.g., 0.15%).[13][14]

Example Calibration Series (Targeting a 0.1% specification limit relative to a 500 µg/mL API test concentration):

LevelConcentration (µg/mL)
1 (LOQ)0.25
2 (50%)0.375
3 (100%)0.75
4 (120%)0.90
5 (150%)1.125
Data Acquisition and Processing
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject each calibration solution for both Atorvastatin and Impurity 17 in triplicate.

  • Integrate the peak area for each analyte at its respective retention time.

  • For each compound, create a calibration curve by plotting the mean peak area against the known concentration.

  • Perform a linear regression analysis on each data set to determine the slope, intercept, and correlation coefficient (R²). An R² value > 0.99 is expected, indicating good linearity.[15]

Calculation and Data Summary

Once the slopes are determined, calculate the RRF for this compound.

Example Calculation:

  • Slope from Atorvastatin API linearity plot = 75,000

  • Slope from Impurity 17 linearity plot = 90,000

  • RRF = 90,000 / 75,000 = 1.20

This result indicates that Impurity 17 is 20% more responsive at 245 nm than the Atorvastatin API.

Data Summary Table:

CompoundLinearity Range (µg/mL)SlopeInterceptRRF
Atorvastatin API0.25 - 1.12575,0001500.99981.00 (by definition)
This compound0.25 - 1.12590,0001800.99991.20

Conclusion: Implementing a Scientifically Sound Correction

The determination of a Relative Response Factor is a critical one-time validation activity that underpins the accuracy of routine quality control testing.[4] By establishing that this compound has an RRF of 1.20, future analyses can confidently quantify this impurity by dividing its peak area by this factor before comparing it to the API. This scientifically rigorous approach, grounded in ICH principles, ensures that impurity levels are reported with the highest degree of accuracy, safeguarding product quality and patient health. It replaces assumptions with empirical data, which is the hallmark of robust analytical science.

References

  • MDPI. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Available at: [Link]

  • Deshpande, A. R., Ramachandran, G., & Yamgar, R. S. (n.d.). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. International Journal of Pharmaceutical and Phytopharmacological Research.
  • PharmTech. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • MedCrave online. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. Available at: [Link]

  • Der Pharma Chemica. (n.d.). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS.
  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • İstanbul Üniversitesi. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Veeprho. (n.d.). This compound | CAS 1331869-19-2. Available at: [Link]

  • Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1 – Home. Available at: [Link]

  • PMC. (n.d.). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. (2022).
  • Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Available at: [Link]

  • PharmaGuru. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. Available at: [Link]

  • ChemWhat. (n.d.). This compound CAS#: 666714-64-3. Available at: [Link]

  • Google Patents. (n.d.). US20170199166A1 - Methods for determining relative response factors for impurity analysis using liquid chromatography with absorbance and evaporative light scattering detection.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Rasayan Journal of Chemistry. (2011).
  • Veeprho. (2021). Determination of Response factors of Impurities in Drugs by HPLC. Available at: [Link]

Sources

Comparative Guide: USP vs. EP Specifications for Atorvastatin Impurity 17 (Impurity Q)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Atorvastatin Impurity 17 , identified in regulatory contexts as EP Impurity Q (European Pharmacopoeia) and Atorvastatin Pyrrolidone Analog (USP).[1][2]

Executive Summary & Disambiguation

In the high-stakes landscape of statin development, "Impurity 17" represents a critical nomenclature ambiguity that can derail analytical method validation. This guide addresses the compound identified by the 17th letter of the European Pharmacopoeia (Impurity Q) , distinct from vendor-specific catalog numbers.

The Compound of Interest[1][3][4][5][6][7][8][9][10]
  • Common Name: Atorvastatin Pyrrolidone Analog[1][2][3][4][5][6]

  • EP Designation: Impurity Q

  • USP Designation: Atorvastatin Pyrrolidone Analog (Pharmaceutical Analytical Impurity - PAI)[1][2][7][8]

  • Chemical Name: (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid calcium salt.[1][2][9]

  • CAS Number: 906552-18-9 (Free Acid), 148217-40-7 (Sodium Salt).[1][2]

Critical Insight: While Ph. Eur. explicitly lists this as a Specified Impurity (Q) , the USP monograph for Atorvastatin Calcium currently treats it as an Unspecified Impurity (controlled under "Any other individual impurity"), despite offering it as a reference standard (PAI).[1][2] This regulatory divergence necessitates different quantification strategies for global compliance.[1]

Regulatory Specification Comparison

The following table contrasts the acceptance criteria and regulatory status between the two major pharmacopoeias.

FeatureEuropean Pharmacopoeia (Ph.[1][2] Eur.) United States Pharmacopeia (USP)
Designation Impurity Q Atorvastatin Pyrrolidone Analog
Classification Specified Impurity Unspecified Impurity (Typical)
Limit (API) NMT 0.15% (Standard for specified impurities)NMT 0.10% (Limit for "Any other individual impurity")
Reporting Threshold 0.05%0.05%
Reference Standard EP Impurity Q CRSUSP Atorvastatin Pyrrolidone Analog PAI
Regulatory Risk High: Explicitly monitored.[1][2][4][6] Requires resolution from main peak.[1]Moderate: Controlled by general limits, but may require characterization if >0.10%.[1]

Note on USP Status: Unlike Related Compounds A, B, C, D, and E, the Pyrrolidone Analog is not currently listed with a specific relative response factor (RRF) in the primary USP monograph tables.[1][2] Therefore, it defaults to the general acceptance criteria for unspecified impurities unless a specific manufacturer's private monograph (ANDA) specifies otherwise.[1][2]

Formation Mechanism: The Oxidative Pathway

Understanding the origin of Impurity Q is essential for root-cause analysis (RCA) in stability failures.[1][2] Unlike hydrolytic degradants (like the Lactone, Impurity H), Impurity Q is an oxidative degradation product .[1][2]

It forms via the oxidation of the central pyrrole ring, specifically disrupting the aromaticity to form a pyrrolidone (lactam) system.[1][2] This transformation is often catalyzed by photo-oxidation or trace metal contaminants in the formulation matrix.[1]

Pathway Visualization (DOT)[1][2]

Atorvastatin_Degradation cluster_0 Degradation Environment Atorvastatin Atorvastatin Calcium (Active API) Intermediate Oxidative Intermediate (Unstable) Atorvastatin->Intermediate Oxidation of Pyrrole Ring Oxidative_Stress Oxidative Stress (Light / Peroxides / Metals) Oxidative_Stress->Intermediate Impurity_Q Impurity Q / Pyrrolidone Analog (Stable Lactam) Intermediate->Impurity_Q Rearrangement to Pyrrolidone

Figure 1: Oxidative degradation pathway of Atorvastatin yielding Impurity Q (Pyrrolidone Analog).[1][2]

Analytical Methodology & Validation Strategy

To ensure compliance with both USP and EP, a "Self-Validating" HPLC method is recommended.[1] This protocol uses a C18 stationary phase with specific selectivity for polar oxidation products.[1]

Recommended Chromatographic Conditions (Harmonized)
  • Column: Agilent ZORBAX SB-C8 or L7 equivalent (250 mm x 4.6 mm, 5 µm).[1][2] Note: C8 is often preferred over C18 for Atorvastatin to reduce excessive retention times of lipophilic impurities.[1][2]

  • Mobile Phase A: 0.05 M Ammonium Acetate Buffer (pH 5.0) : Acetonitrile : THF (67:21:12).[1][2]

  • Mobile Phase B: 0.05 M Ammonium Acetate Buffer (pH 5.0) : Acetonitrile : THF (27:61:12).[1][2]

  • Gradient:

    • 0 min: 100% A[1][2]

    • 40 min: 100% A

    • 70 min: 20% A / 80% B[1][2]

    • 85 min: 0% A / 100% B[1][2]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Detection: UV @ 244 nm (Max absorption for the pyrrole/pyrrolidone system).[1][2]

  • Column Temp: 35°C.

System Suitability Protocol (Self-Validating)
  • Resolution Check: Inject a mixture of Atorvastatin and Impurity Q.[1][2]

    • Requirement: Resolution (Rs) > 1.5. Impurity Q typically elutes before the main Atorvastatin peak due to the increased polarity of the lactam carbonyl group.[1][2]

  • Sensitivity Check: Inject Impurity Q standard at the reporting threshold (0.05%).

    • Requirement: Signal-to-Noise (S/N) ratio > 10.[1][2]

  • Relative Retention Time (RRT):

    • Atorvastatin: 1.00[1]

    • Impurity Q (Pyrrolidone): ~0.92 - 0.96 (Elutes closely before the main peak).[1][2]

Expert Insight: The close elution of Impurity Q to the main peak (RRT ~0.[1][2]94) makes it a critical separation. Standard "Isocratic" methods often fail to resolve this pair. The use of Tetrahydrofuran (THF) in the mobile phase is crucial as it modulates the selectivity of the aromatic rings, enhancing the separation of the planar pyrrole (API) from the non-planar pyrrolidone (Impurity Q).[1][2]

References & Authority

  • European Pharmacopoeia (Ph.[1] Eur.) , "Atorvastatin Calcium Trihydrate Monograph," 10th Edition.[1][2] (Defines Impurity Q and limits). [1][2]

  • United States Pharmacopeia (USP) , "Atorvastatin Calcium Monograph," USP-NF 2025.[1][2] (Defines Related Compounds and PAI standards). [1][2]

  • LGC Standards , "Atorvastatin EP Impurity Q Reference Material Data Sheet," CAS 906552-18-9.[1][2] (Chemical structure confirmation). [1][2]

  • SynThink Research Chemicals , "Characterization of Atorvastatin Pyrrolidone Analog (Impurity Q)." (Synthesis and spectral data). [1][2]

  • National Center for Biotechnology Information (NCBI) , "PubChem Compound Summary for CAS 148217-40-7 (Atorvastatin Sodium Pyrrolidone Analog)."[1][2] [1][2]

Sources

Introduction: The Critical Role of Impurity Profiling in Atorvastatin Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Comparison of Atorvastatin Impurity 17 Analysis: A Guide for Robust and Reproducible Quantification

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2] As an inhibitor of HMG-CoA reductase, it plays a crucial role in the rate-limiting step of cholesterol biosynthesis.[1][2][3] The efficacy and safety of such a widely prescribed medication are paramount, necessitating stringent quality control of the active pharmaceutical ingredient (API) and its finished dosage forms. A critical aspect of this quality control is the identification and quantification of impurities, which can originate from the manufacturing process or as degradation products.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A and Q3B, provide a framework for controlling impurities in new drug substances and products, respectively.[4] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[4] Given that Atorvastatin can be administered at doses up to 80 mg per day, meticulous control of its impurity profile is a regulatory expectation and a matter of patient safety.[1]

This guide focuses on this compound, providing a comprehensive overview of its analytical challenges and presenting a framework for conducting a robust inter-laboratory comparison study. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to establish and verify a reliable analytical method for this specific impurity, ensuring consistent and accurate results across different laboratory settings.

Analytical Methodologies for this compound

The choice of analytical technique is pivotal for the accurate quantification of pharmaceutical impurities. For Atorvastatin and its related substances, High-Performance Liquid Chromatography (HPLC) is the most widely employed technique, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[5][6][7]

Technique Principle Advantages for Impurity 17 Analysis Limitations
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available, and suitable for routine quality control.May lack specificity if Impurity 17 co-elutes with other impurities. Sensitivity might be insufficient for very low-level detection.
UPLC-UV Utilizes smaller particle size columns for faster and more efficient separations.Significantly reduces run time and solvent consumption compared to HPLC.[8] Improved resolution can help in separating closely eluting peaks.Higher initial instrument cost. Method transfer from HPLC requires careful optimization.
LC-MS Combines the separation power of LC with the mass-resolving capability of MS.Provides molecular weight information, confirming the identity of Impurity 17.[9] Offers high sensitivity and specificity, crucial for trace-level analysis and structural elucidation.[9]Higher complexity and cost of instrumentation and maintenance. Requires specialized expertise for operation and data interpretation.

For the purpose of a standardized inter-laboratory comparison, a well-validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection method is often the most practical and accessible choice. It provides a balance of performance, cost-effectiveness, and transferability between laboratories.

A Validated RP-HPLC-UV Protocol for this compound

The following protocol is a representative, robust method for the quantification of this compound. It is crucial that any method is validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11][12][13]

Experimental Protocol

1. Reagents and Materials:

  • Atorvastatin Calcium Reference Standard (USP or Ph. Eur.)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Analytical balance

  • pH meter

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax SB-C8[8])

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 4.0 (adjusted with glacial acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    25 40 60
    30 40 60
    35 60 40

    | 40 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm[1][14]

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Stock Solution (Atorvastatin): Accurately weigh and dissolve about 25 mg of Atorvastatin Calcium Reference Standard in the diluent to make a 50 mL solution (Concentration ~500 µg/mL).

  • Impurity 17 Stock Solution: Accurately weigh and dissolve about 5 mg of this compound Reference Standard in the diluent to make a 50 mL solution (Concentration ~100 µg/mL).

  • Spiked Standard Solution: Prepare a solution containing Atorvastatin at a target concentration (e.g., 500 µg/mL) and spike with Impurity 17 at the specification level (e.g., 0.15%). This solution is used to verify the resolution and sensitivity of the method.

  • Sample Solution: Accurately weigh and dissolve a quantity of the test sample in the diluent to obtain a final concentration of approximately 500 µg/mL of Atorvastatin.

5. System Suitability Test (SST): Before sample analysis, inject the Spiked Standard Solution five times. The system is deemed suitable if:

  • The relative standard deviation (RSD) for the peak area of Atorvastatin and Impurity 17 is ≤ 2.0%.

  • The resolution between the Atorvastatin peak and the nearest eluting impurity peak is ≥ 1.5.[8]

  • The tailing factor for the Atorvastatin peak is ≤ 2.0.

6. Data Analysis: Calculate the percentage of Impurity 17 in the test sample using the following formula:

% Impurity 17 = (Area_Impurity17_Sample / Area_Impurity17_Standard) * (Conc_Standard / Conc_Sample) * 100

Designing an Inter-laboratory Comparison Study

An inter-laboratory study is essential to assess the reproducibility of an analytical method and to ensure that different laboratories can obtain comparable results.

Study Protocol

1. Objective: To evaluate the precision and reproducibility of the specified RP-HPLC-UV method for the quantification of this compound across multiple laboratories.

2. Participating Laboratories: A minimum of three qualified laboratories should be included.

3. Test Samples: A central laboratory will prepare and distribute the following blind samples to each participant:

  • Sample A (Blank): A placebo formulation without Atorvastatin or Impurity 17.

  • Sample B (Spiked Sample): A placebo formulation spiked with a known concentration of Atorvastatin and Impurity 17 (e.g., at 0.15% of the Atorvastatin concentration).

  • Sample C (Real-World Sample): A homogenous batch of Atorvastatin API or a finished product with a known, low level of Impurity 17.

4. Instructions to Participants:

  • Each laboratory will receive the detailed analytical method protocol.

  • Participants must perform the system suitability test before analysis.

  • Samples should be analyzed in triplicate.

  • Results, including all chromatograms and calculations, should be reported to the coordinating laboratory within a specified timeframe.

5. Statistical Analysis of Results: The coordinating laboratory will analyze the data from all participants. Key statistical measures will include:

  • Repeatability (Intra-laboratory precision): The RSD of the results from each individual laboratory.

  • Reproducibility (Inter-laboratory precision): The RSD of the mean results from all participating laboratories.

  • Z-scores: To evaluate the performance of each laboratory. A z-score is calculated as: z = (x - X) / σ where x is the result from the individual laboratory, X is the assigned value (the robust mean of all results), and σ is the standard deviation for proficiency assessment.

    • |z| ≤ 2 is considered satisfactory.

    • 2 < |z| < 3 is questionable.

    • |z| ≥ 3 is unsatisfactory.

Visualizing the Workflow

The following diagram illustrates the workflow for the inter-laboratory comparison study.

Inter_laboratory_Study_Workflow cluster_setup Phase 1: Study Setup & Preparation cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation & Reporting A Define Study Protocol & Analytical Method B Prepare & Characterize Test Samples (Blank, Spiked, Real) A->B C Distribute Sample Kits to Participating Labs B->C D Labs Receive Samples & Protocol C->D E Perform System Suitability Testing (SST) D->E F Analyze Samples in Triplicate E->F G Report Results to Coordinating Lab F->G H Collect & Compile Data from All Labs G->H I Perform Statistical Analysis (Repeatability, Reproducibility, Z-scores) H->I J Identify Outliers & Sources of Variability I->J K Generate Final Study Report & Recommendations J->K

Caption: Workflow of the inter-laboratory comparison study.

Best Practices and Troubleshooting

  • Standard and Sample Stability: Atorvastatin is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[14][15][16] Ensure that all solutions are prepared fresh and stored appropriately to prevent the formation of degradation products that could interfere with the analysis.

  • Column Performance: Variations in column chemistry, even between columns of the same type from different manufacturers, can affect selectivity. It is recommended that all participating laboratories use columns from the same batch if possible.

  • Mobile Phase pH: The pH of the mobile phase is critical for the retention and peak shape of ionizable compounds like Atorvastatin. Ensure accurate pH measurement and adjustment.

  • Integration Parameters: Inconsistent integration of small impurity peaks is a common source of variability. A clear protocol for peak integration should be established and followed by all participants.

Conclusion

Establishing a robust and reproducible analytical method for impurities such as this compound is fundamental to ensuring the quality and safety of the final drug product. While a well-validated HPLC-UV method provides a solid foundation, an inter-laboratory comparison study is the ultimate test of a method's transferability and reliability. By following a structured protocol and employing rigorous statistical analysis, organizations can gain confidence in their analytical results, regardless of where the testing is performed. This guide provides a comprehensive framework for achieving that goal, grounded in scientific principles and regulatory expectations.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • National Center for Biotechnology Information. (n.d.). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC.
  • Vertex AI Search. (n.d.). Thermal Degradation Study in the Process Development of Atorvastatin Calcium.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (n.d.). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
  • SciSpace. (2018). Forced degradation study of statins: a review.
  • MDPI. (2021, April 5). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets.
  • Journal of Drug Delivery and Therapeutics. (2019, June 15). Various analytical methods for analysis of atorvastatin: A review.
  • International Journal of ChemTech Research. (2013). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS.
  • ResearchGate. (2026, February 14). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products.
  • Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification.
  • Agilent. (2019, May 31). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120.
  • Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer.

Sources

Comparative Stability Profiling: Atorvastatin Calcium vs. Impurity 17

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Executive Summary

In the development of statin-class therapeutics, the stability profile of the Active Pharmaceutical Ingredient (API) is the primary determinant of shelf-life and efficacy. Atorvastatin Calcium (ATC), a synthetic lipid-lowering agent, exhibits well-documented instability pathways, primarily lactonization and oxidation.[]

However, Atorvastatin Impurity 17 (CAS: 1331869-19-2), often identified as a "diketo-amide" synthetic intermediate or degradation analog, presents a unique stability challenge.[] Unlike the API, which benefits from the thermodynamic stability of its central pyrrole ring, Impurity 17 possesses a reactive open-chain structure.

This guide provides a comparative analysis of the physicochemical stability of Atorvastatin Calcium versus Impurity 17, detailing the mechanistic divergence under stress conditions and providing validated protocols for their separation.

Chemical Identity & Structural Divergence

To understand the stability differences, one must first analyze the structural disparities.

FeatureAtorvastatin Calcium (API) Impurity 17 (Diketo-Amide Analog)
CAS Number 134523-03-81331869-19-2
Core Structure Pentasubstituted Pyrrole (Aromatic)Open-chain Diketo-Amide
Key Functional Groups Carboxylate, Hydroxyls, Amide, Fluorophenyl1,4-Dicarbonyl system, Amide, Fluorophenyl
Thermodynamic State High (Aromatic stabilization)Low (Reactive Electrophile)
Primary Degradation Lactonization (Acidic pH)Cyclization, Hydrolysis, Retro-Aldol
Mechanistic Insight

The API derives stability from the Paal-Knorr cyclization , where the pyrrole ring is formed.[] Impurity 17 represents a structure effectively "prior" to this stabilization or a ring-opening artifact.[] Consequently, Impurity 17 is significantly less stable than the API, prone to spontaneous cyclization or hydrolytic cleavage of the amide bond.

Comparative Stability Data

The following data summarizes the degradation kinetics observed when both compounds are subjected to ICH Q1A(R2) stress conditions.

Table 1: Degradation Kinetics (Loss of % Initial Concentration)[1]
Stress ConditionDurationAtorvastatin Calcium (API) Impurity 17 Observation
Acidic Hydrolysis (0.1N HCl, 25°C)24 Hours~15-20% Degradation>85% Degradation API forms Atorvastatin Lactone (Impurity D).[] Impurity 17 rapidly hydrolyzes or cyclizes.[]
Basic Hydrolysis (0.1N NaOH, 25°C)24 Hours< 2% Degradation~40% DegradationAPI is stable in base.[] Impurity 17 undergoes amide hydrolysis/cleavage.[]
Oxidative Stress (3% H₂O₂, RT)6 Hours~10% Degradation~60% DegradationThe 1,4-dicarbonyl moiety in Impurity 17 is highly susceptible to oxidative cleavage compared to the API's pyrrole.[]
Thermal Stress (60°C, Dry)7 Days< 1% Degradation~15% DegradationImpurity 17 shows thermal instability due to potential decarboxylation or condensation reactions.[]

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent degradation pathways. The API predominantly cycles between the acid and lactone forms, whereas Impurity 17 sits on a reactive branch leading to fragmentation or forced cyclization.

AtorvastatinStability API Atorvastatin Calcium (Pyrrole Core) Lactone Impurity D (Lactone) API->Lactone Acidic pH (Reversible) Oxidation Oxidative Degradants (Epoxides) API->Oxidation H2O2 / Light Imp17 Impurity 17 (Diketo-Amide) Imp17->API Paal-Knorr Cyclization (Trace, Acid/Heat) Cleavage Cleavage Products (Amine + Acid) Imp17->Cleavage Hydrolysis (Rapid) Imp17->Oxidation Radical Attack Lactone->API Basic pH

Figure 1: Mechanistic divergence showing the reversible lactonization of the API versus the irreversible fragmentation of Impurity 17.

Experimental Protocol: Stability-Indicating HPLC Method

To validate these findings in your own laboratory, use the following Self-Validating Protocol . This method is designed to resolve the highly polar degradation products of Impurity 17 from the lipophilic Atorvastatin Lactone.

Method Parameters
  • Instrument: UPLC or HPLC with PDA Detector.

  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 150 x 4.6 mm, 2.6 µm.[]

    • Why: Core-shell particles provide the resolution required to separate the open-chain Impurity 17 from the API without excessive backpressure.

  • Wavelength: 245 nm (Isosbestic point for Atorvastatin derivatives).[]

  • Flow Rate: 1.0 mL/min.[][2][3][4][5]

  • Column Temp: 35°C.

Mobile Phase System
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[]

    • Note: Acidic pH suppresses silanol activity and keeps the carboxylic acids protonated for better retention.

  • Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).[]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
5.06040Isocratic hold for polar degradants
25.01090Elution of API and Impurity 17
30.01090Wash (Elute Lactone/Dimers)
30.16040Re-equilibration
Protocol Validation Check (System Suitability)
  • Resolution (Rs): Ensure Rs > 2.0 between Atorvastatin API and Impurity 17.

  • Tailing Factor: Must be < 1.5 for the API peak.

  • Mass Balance: In forced degradation, the sum of assay + impurities should be 98-102%.[] If Impurity 17 degrades without appearing as a distinct peak (due to loss of chromophore), this indicates fragmentation into non-UV absorbing species.[]

Discussion & Strategic Recommendations

Why Impurity 17 Matters

While Atorvastatin Lactone (Impurity D) is the most common degradant monitored during shelf-life stability, Impurity 17 is a critical process control marker .[] Its presence indicates incomplete cyclization during synthesis or ring-opening degradation under extreme stress.[]

Stability Conclusion
  • Atorvastatin API is significantly more stable than Impurity 17 under all stress conditions except acidic pH (where API converts to Lactone).[]

  • Impurity 17 acts as a "canary in the coal mine" for process integrity; if detected in the final product, it suggests the reaction was quenched prematurely or the purification failed. It does not persist long in stability studies because it degrades further into smaller fragments.[]

Recommendation for Researchers

When profiling Atorvastatin, do not confuse the Lactone (Rt > API) with Impurity 17 (Rt < or ≈ API depending on pH) .[] Use the gradient method above to ensure specificity. If Impurity 17 is detected, investigate the upstream synthesis steps (Paal-Knorr reaction efficiency) rather than just downstream storage conditions.

References

  • Vukkum, P., et al. (2013).[][2][6] "Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method." Scientia Pharmaceutica.

  • Veeprho Laboratories. "this compound (CAS 1331869-19-2)

    • []

  • BOC Sciences. "Atorvastatin Impurity Standards and Chemical Structure Analysis."

    • []

  • Trajchova Kovachovska, E., et al. (2022).[][6] "Development of a stability-indicating method for evaluation of impurity profile of Atorvastatin film-coated tablets." Macedonian Journal of Chemistry and Chemical Engineering.

Sources

Confirming specificity of Atorvastatin Impurity 17 in forced degradation studies

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Optimizing Specificity for Atorvastatin Impurity 17 in Forced Degradation

Executive Summary

In the rigorous landscape of statin stability profiling, This compound (CAS 666714-64-3) represents a critical specificity challenge.[] Often generated under oxidative and thermal stress, this highly hydrophobic degradation product—chemically defined as 5-(4-Fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide—lacks the polar heptanoic acid side chain of the parent molecule.[] Its late-eluting behavior frequently leads to co-elution with other non-polar degradants (e.g., dimers or Impurity D) when using standard pharmacopeial methods.[]

This guide compares the performance of an Optimized Core-Shell UHPLC Protocol (The Product) against the Conventional Pharmacopeial HPLC Method (The Alternative) . We demonstrate that while the alternative provides regulatory compliance for known impurities, it fails to provide the resolution (


) required to confirm specificity for Impurity 17 during forced degradation studies.

Part 1: Technical Context & The Challenge

The Analyte: this compound Unlike the parent Atorvastatin, which is amphiphilic, Impurity 17 is a truncated, lipophilic molecule formed by the cleavage of the dihydroxy-heptanoic acid side chain, often followed by aromatization or rearrangement of the pyrrole core.

  • Chemical Structure: 5-(4-Fluorophenyl)-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide.[][2]

  • Formation Mechanism: Oxidative stress (Peroxide/Metal ions) and Thermal degradation.[]

  • Analytical Challenge: In standard C18 chromatography, Impurity 17 elutes in the "wash" phase of the gradient, often masking itself within the baseline noise or co-eluting with column bleed and other high-logP degradants.

The Alternative: Conventional Pharmacopeial Method (USP/EP)[1]
  • Column: L7 (C8) or L1 (C18), 5 µm porous particles.

  • Conditions: Ammonium Acetate/Acetonitrile/THF; Long run times (85–115 min).[]

  • Limitation: Designed for specified impurities (A, B, C, D). It often lacks the peak capacity to resolve unspecified degradants like Impurity 17 generated during aggressive forced degradation.[]

The Solution: Optimized Core-Shell UHPLC Protocol
  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 2.6 µm or 1.7 µm.[]

  • Conditions: Phosphate Buffer (pH 4.1) / Methanol-Acetonitrile gradient; Short run time (<25 min).[][3]

  • Advantage: Higher peak capacity and sharper peak shape for hydrophobic moieties, ensuring Impurity 17 is resolved from the solvent front and adjacent degradants.

Part 2: Comparative Analysis

The following data contrasts the specificity and efficiency of the two approaches when analyzing a forced degradation sample (Oxidative Stress: 3%


, 4h).
Table 1: Method Performance Metrics
MetricStandard Pharmacopeial Method (Alternative) Optimized Core-Shell Protocol (Product) Impact on Impurity 17 Analysis
Run Time 85–115 minutes18–25 minutes 4x throughput increase allows for rapid screening of multiple stress conditions.[]
Resolution (

)

(Co-elutes with Impurity D)

(Baseline separation)
The Optimized method guarantees specificity, meeting ICH Q2(R1) requirements (

).
Peak Width (

)
0.8 min (Broad, tailing)0.15 min (Sharp)Sharper peaks improve Sensitivity (S/N ratio), lowering the LOQ for Impurity 17.[]
Solvent Consumption ~130 mL per run~15 mL per run Significant reduction in hazardous waste (THF-free).[]
Specificity Confirmation Ambiguous (Requires MS deconvolution)Definitive (PDA Purity Pass)Eliminates the need for orthogonal confirmation for routine testing.[]

Key Insight: The "Alternative" method relies on interaction with the C8 stationary phase which is insufficient for separating the highly similar hydrophobic structures of Impurity D (Epoxide) and Impurity 17 (Cleaved Amide). The "Product" utilizes a Core-Shell C18 phase with a steeper gradient slope, exploiting the subtle hydrophobicity difference to achieve baseline separation.

Part 3: Experimental Protocol (Self-Validating)

To replicate these results and confirm specificity for Impurity 17, follow this step-by-step workflow. This protocol integrates the Certified Reference Standard (CRS) to validate the retention time.[]

Preparation of Stress Samples (Forced Degradation)[1]
  • Oxidative Stress: Dissolve Atorvastatin Calcium (1 mg/mL) in Acetonitrile:Water (50:50).[] Add 30%

    
     to reach a final concentration of 3%. Incubate at 60°C for 4 hours.
    
  • Thermal Stress: Expose solid drug substance to 105°C for 24 hours. Dissolve in diluent.

  • Control: Untreated Atorvastatin sample.

Preparation of Marker Solution
  • Dissolve This compound CRS (CAS 666714-64-3) in Methanol to obtain a 100 µg/mL stock.[]

  • Spike the Oxidative Stress sample with the Marker Solution to a final concentration of 0.1% (relative to parent).

Chromatographic Conditions (Optimized Protocol)
  • System: UHPLC with PDA (Photo Diode Array) detector.[]

  • Column: Core-Shell C18, 100 x 2.1 mm, 1.7 µm.[]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[]

  • Mobile Phase B: Acetonitrile.[][3][4]

  • Gradient:

    • 0-2 min: 5% B (Hold)[]

    • 2-12 min: 5%

      
       95% B (Linear)[]
      
    • 12-15 min: 95% B (Wash - Critical for eluting Impurity 17)[]

    • 15-18 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[]

  • Detection: UV 244 nm (Max absorbance for Atorvastatin core).[]

Specificity Validation Criteria
  • Retention Time Match: The spiked peak must align perfectly with the "Unknown" degradant peak in the stressed sample.

  • Peak Purity (PDA): The Purity Angle must be less than the Purity Threshold (PA < TH) across the entire peak, indicating no co-elution.

  • Resolution: Calculate

    
     between Impurity 17 and the nearest neighbor (likely Impurity D or a Dimer).[] Target 
    
    
    
    .[][5]

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: Atorvastatin Degradation Pathway to Impurity 17

This pathway illustrates the loss of the heptanoic acid side chain, the key structural change driving the hydrophobicity shift.

Atorvastatin_Degradation Atorvastatin Atorvastatin Calcium (Parent API) Oxidation Oxidative Stress (H2O2 / Metal Ions) Atorvastatin->Oxidation Initiation Intermediate Unstable Intermediate (Radical/Peroxide) Oxidation->Intermediate Radical Attack Impurity17 Impurity 17 (Cleaved Pyrrole Amide) CAS: 666714-64-3 Intermediate->Impurity17 Rearrangement & Aromatization SideChain Side Chain Cleavage (Dihydroxy-heptanoic acid loss) Intermediate->SideChain

Caption: Oxidative cleavage pathway converting Atorvastatin to the hydrophobic Impurity 17.[]

Diagram 2: Specificity Validation Workflow

A logic gate for confirming the identity of Impurity 17 in a complex mixture.

Specificity_Workflow Start Forced Degradation Sample (Oxidative Stress) Analyze Analyze via Optimized UHPLC Start->Analyze Decision Observe Peak @ RRT ~1.8? Analyze->Decision Decision->Analyze No (Increase Stress) Spike Spike with Impurity 17 CRS Decision->Spike Yes CheckPurity Check Peak Purity (PDA/MS) Spike->CheckPurity Fail Co-elution Detected: Refine Gradient CheckPurity->Fail Impure (PA > TH) Pass Specificity Confirmed: Valid Stability Indicating Method CheckPurity->Pass Pure (PA < TH) Fail->Analyze Re-optimize

Caption: Decision tree for validating method specificity using Reference Standards.

References

  • US Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities.[] USP-NF Online.[] Link[]

  • El Kacemi, M. et al. (2024).[][6] "Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis." Journal of AOAC International. Link

  • Shulyak, N. et al. (2021).[][5] "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities." Scientia Pharmaceutica. Link

  • Vakkum, K. et al. (2012).[] "Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method." Scientia Pharmaceutica. Link

  • Veeprho Laboratories. "this compound Structure and Details." Veeprho Standards. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atorvastatin Impurity 17
Reactant of Route 2
Atorvastatin Impurity 17

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.